molecular formula C36H37ClN4O10S3 B601154 Lapatinib metabolite M1 CAS No. 1268997-70-1

Lapatinib metabolite M1

Katalognummer: B601154
CAS-Nummer: 1268997-70-1
Molekulargewicht: 817.35
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Lapatinib metabolite M1, also known as O-debenzylated lapatinib or debenzylated lapatinib, is a primary phenolic metabolite of the anticancer drug lapatinib . It is formed in humans primarily through cytochrome P450 3A4 (CYP3A4)-mediated O-dealkylation of the parent drug . This metabolite is a key compound for researchers studying the mechanisms of lapatinib-induced hepatotoxicity, which is a serious clinical concern . M1 contains a para-hydroxyaniline moiety that can undergo further bioactivation via oxidation to a reactive quinoneimine species . This electrophilic quinoneimine can form glutathione (GSH) conjugates and covalently bind to cellular proteins, potentially leading to direct cell stress and immune-mediated liver injury . Conversely, research indicates that M1 can also be detoxified via conjugation pathways, primarily glucuronidation by the enzyme UGT1A1 and sulfation, which limit hepatic exposure to the reactive intermediate . The balance between these bioactivation and detoxification pathways is a critical area of investigation for understanding interindividual susceptibility to drug-induced liver injury . Studies using primary human hepatocytes and liver fractions demonstrate the sequential metabolism of lapatinib to M1 and its subsequent conjugates, making this metabolite essential for in vitro models of drug metabolism and toxicity . Furthermore, research into the protein binding properties of M1 with serum proteins like human serum albumin (HSA) provides insights into its transport and potential photosensitizing properties . This product is intended for research purposes only, including in vitro metabolism studies, hepatotoxicity mechanistic investigations, and enzyme inhibition assays. It is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-chloro-4-[[6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]quinazolin-4-yl]amino]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O4S/c1-32(29,30)9-8-24-12-16-4-7-21(31-16)14-2-5-19-17(10-14)22(26-13-25-19)27-15-3-6-20(28)18(23)11-15/h2-7,10-11,13,24,28H,8-9,12H2,1H3,(H,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVTCWAMLLWYBEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1268997-70-1
Record name o-Dealkylated lapatinib
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1268997701
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-DEALKYLATED LAPATINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8PL9CEZ8WK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Mechanistic and Bioanalytical Profiling: In Vivo Formation of the Lapatinib O-Dealkylated Metabolite (M1)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

Lapatinib (Tykerb/Tyverb) is a dual tyrosine kinase inhibitor (TKI) targeting EGFR (ErbB1) and HER2 (ErbB2).[1][2][3] While its therapeutic efficacy in metastatic breast cancer is well-established, its metabolic profile is complex and clinically significant.[3]

The primary metabolic route for lapatinib in humans is oxidative O-dealkylation (specifically O-debenzylation), mediated by the cytochrome P450 system.[4][5] This reaction yields the O-debenzylated metabolite (often designated as M1 or GW690006 ).

Why this metabolite matters:

  • Toxicity Trigger: Unlike many inactive metabolites, M1 contains a p-hydroxyaniline structural motif. This can be further oxidized to a reactive quinone imine intermediate, which forms adducts with cellular proteins and glutathione (GSH).[2][4] This pathway is directly implicated in lapatinib-associated idiosyncratic hepatotoxicity.

  • Clearance Marker: The formation of M1 is the rate-limiting step in lapatinib clearance, heavily influenced by CYP3A4/5 polymorphisms.

This guide provides a rigorous technical framework for studying the in vivo formation of this metabolite, moving from mechanistic chemistry to validated bioanalytical protocols.

Mechanistic Pathway: The O-Dealkylation Cascade

The formation of the O-dealkylated metabolite is not a single-step elimination but a bioactivation cascade.

The Chemical Mechanism

Lapatinib contains a 3-fluorobenzyloxy group attached to the quinazoline core. The reaction proceeds as follows:

  • Hydroxylation: CYP3A4/5 introduces a hydroxyl group at the benzylic carbon of the ether linkage.

  • Hemiacetal Collapse: This unstable intermediate spontaneously collapses.

  • Cleavage: The C-O bond breaks, releasing 3-fluorobenzaldehyde and the O-debenzylated metabolite (M1) (a phenol).

The Bioactivation Divergence

Once formed, M1 faces two fates:

  • Detoxification (Safe): Conjugation by UGT1A1 to form stable glucuronides.

  • Bioactivation (Toxic): Further oxidation to a quinone imine, which depletes hepatic glutathione and causes cellular damage.

Pathway Visualization

The following diagram illustrates the metabolic divergence of Lapatinib.

LapatinibMetabolism Lapatinib Lapatinib (Parent) CYP3A CYP3A4 / CYP3A5 (Oxidative O-Dealkylation) Lapatinib->CYP3A Intermediate Unstable Hemiacetal CYP3A->Intermediate M1 Metabolite M1 (O-Debenzylated Phenol) Intermediate->M1 Spontaneous Collapse Aldehyde 3-Fluorobenzaldehyde (Byproduct) Intermediate->Aldehyde Quinone Quinone Imine (Reactive Intermediate) M1->Quinone Oxidation (CYP3A) Glucuronide M1-Glucuronide (Detoxified) M1->Glucuronide Conjugation (UGT1A1) Toxicity Protein Adducts / Hepatotoxicity Quinone->Toxicity GSH Depletion

Figure 1: The metabolic bifurcation of Lapatinib.[4][6][7][8] The O-dealkylated metabolite (M1) serves as the central node between detoxification (green) and bioactivation/toxicity (red).

Experimental Protocols

To study this pathway in vivo, researchers must employ a coupled workflow: a pharmacokinetic (PK) animal study followed by high-sensitivity LC-MS/MS analysis.

Protocol A: In Vivo Pharmacokinetic Study (Rat Model)

Objective: To determine the plasma exposure ratio of M1 to Parent Lapatinib over time.

Experimental Design:

  • Species: Sprague-Dawley Rats (Male, 250–300g), fasted 12h pre-dose.

  • Vehicle: 0.5% Hydroxypropyl methylcellulose (HPMC) with 0.1% Tween 80 (Lapatinib has poor water solubility; this suspension is critical for consistent absorption).

  • Dose: 10–30 mg/kg (Oral Gavage).

Workflow Steps:

  • Dosing: Administer the suspension via oral gavage.

  • Sampling: Collect serial blood samples (0.2 mL) via jugular vein cannula at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.

  • Stabilization (CRITICAL):

    • Transfer blood immediately into K2EDTA tubes.

    • Note: M1 is a phenol and susceptible to oxidation. Add Ascorbic Acid (10 mM final) to plasma immediately after separation to prevent ex vivo oxidation to the quinone imine.

  • Separation: Centrifuge at 3000 × g for 10 min at 4°C. Store plasma at -80°C.

Protocol B: Bioanalytical Quantification (LC-MS/MS)

Objective: Simultaneous quantification of Lapatinib and M1.

Methodology:

  • Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Waters Xevo TQ-XS).

  • Ionization: Electrospray Ionization (ESI), Positive Mode.[9]

  • Internal Standard (IS): Lapatinib-d3 or Zileuton.[10]

Sample Preparation (Protein Precipitation):

  • Thaw plasma on wet ice.

  • Aliquot 50 µL plasma into a 96-well plate.

  • Add 200 µL Acetonitrile containing IS . (Acetonitrile is preferred over methanol to ensure cleaner precipitation of plasma proteins).

  • Vortex (5 min) and Centrifuge (4000 rpm, 20 min, 4°C).

  • Inject 5 µL of the supernatant.

Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (provides protons for ionization).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 3 minutes.

MRM Transitions (Example):

Analyte Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV)
Lapatinib 581.1 365.2 40 35
Metabolite M1 473.1 350.1 40 30

| Lapatinib-d3 (IS) | 584.1 | 365.2 | 40 | 35 |

Note: M1 mass (473.1) corresponds to the loss of the fluorobenzyl group (approx -108 Da) from the parent.

Bioanalytical Workflow Visualization

The following diagram outlines the critical path from sample collection to data generation, highlighting the stabilization steps necessary for this specific metabolite.

BioanalysisWorkflow Blood Blood Collection (K2EDTA Tubes) Stabilize CRITICAL STEP: Add Ascorbic Acid (Prevent M1 Oxidation) Blood->Stabilize Plasma Plasma Separation (3000g, 4°C) Stabilize->Plasma Extraction Protein Precipitation (Acetonitrile + IS) Plasma->Extraction LC UHPLC Separation (C18 Column, Gradient) Extraction->LC MS MS/MS Detection (MRM Mode: 581->365 / 473->350) LC->MS Data PK Analysis (AUC, Cmax, M1/Parent Ratio) MS->Data

Figure 2: Validated workflow for Lapatinib/M1 quantification. Note the critical stabilization step to prevent ex vivo degradation of the phenolic metabolite.

Data Synthesis & Interpretation

When analyzing the data generated from the above protocols, the following kinetic parameters are typical for Lapatinib and M1.

Table 1: Comparative Pharmacokinetic Properties (Representative)

ParameterLapatinib (Parent)O-Dealkylated Metabolite (M1)Significance
Tmax (h) 3.0 – 4.03.0 – 5.0M1 formation is formation-rate limited.
Half-life (h) ~24 (High variability)~24M1 elimination parallels the parent drug.
Protein Binding >99%>99%Both are highly lipophilic; free fraction is low.
Activity (IC50) ~3 nM (HER2)>100 nM (HER2)M1 is significantly less pharmacologically active.
Clinical Relevance Efficacy DriverToxicity Driver (via Quinone Imine)[11]

Key Insight: If the M1/Parent AUC ratio increases significantly, it suggests either induction of CYP3A4 or saturation of the detoxification pathway (UGT1A1), increasing the risk of liver injury.

References

  • Castellino, S., et al. (2012).[2][4][5] "Human Metabolism of Lapatinib, a Dual Kinase Inhibitor: Implications for Hepatotoxicity."[2][3][5][11] Drug Metabolism and Disposition.

  • Teng, W.C., et al. (2010).[4][5][6] "Mechanism-based inactivation of cytochrome P450 3A4 by lapatinib."[3][4][6][12] Molecular Pharmacology.

  • FDA Clinical Pharmacology Review. (2007). "Tykerb (Lapatinib) NDA 22-059." Center for Drug Evaluation and Research.

  • Teo, Y.L., et al. (2015). "Pharmacogenetics of lapatinib-induced hepatotoxicity." Pharmacogenomics.

  • Chan, E.C., et al. (2012).[4] "Interaction of lapatinib with cytochrome P450 3A5."[1][2][4][5][13][7][12] Drug Metabolism and Disposition.

Sources

Technical Whitepaper: Lapatinib M1 – Metabolic Bioactivation, UGT1A1 Interaction, and DDI Mechanisms

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on Lapatinib M1, structured for researchers and drug development scientists.

Executive Summary

Lapatinib (Tykerb/Tyverb) is a dual tyrosine kinase inhibitor (TKI) targeting EGFR and HER2.[1][2] While clinically effective, its use is complicated by a Black Box Warning for hepatotoxicity and significant drug-drug interaction (DDI) potential. Central to these liabilities is the metabolic fate of the parent drug.

This guide isolates the role of Metabolite M1 (O-debenzylated lapatinib) . Contrary to early hypotheses suggesting M1 was the primary driver of CYP3A4 inactivation, current consensus delineates a dual-risk profile:

  • Pharmacokinetic DDI: Driven primarily by the N-alkyl pathway (forming a nitroso-metabolic intermediate complex), causing mechanism-based inactivation (MBI) of CYP3A4.

  • Toxicological DDI: Driven by the O-dealkyl pathway (M1), which undergoes bioactivation to a reactive quinone imine (QM).[3]

Crucially, Lapatinib acts as an auto-inhibitor of UGT1A1 , the enzyme responsible for clearing M1. This creates a "toxic feedback loop" where the parent drug impairs the detoxification of its own reactive metabolite, a mechanism highly relevant to researchers studying idiosyncratic drug-induced liver injury (DILI).

Section 1: Metabolic Profiling and M1 Identification

Structural Identity of M1

M1 is the O-debenzylated metabolite of lapatinib.[3] It is formed via the removal of the 3-fluorobenzyl group, exposing a phenolic hydroxyl moiety.

  • Chemical Name: 4-(3-chloro-4-hydroxyanilino)-6-[5-((2-(methylsulfonyl)ethylamino)methyl)-2-furyl]quinazoline.[4]

  • Key Structural Feature: The exposed phenol (p-hydroxyanilide motif) renders M1 susceptible to further oxidation into electrophilic species.

The Divergent Metabolic Pathways

Lapatinib metabolism by CYP3A4/5 bifurcates into two distinct functional outcomes:

  • N-dealkylation (Side Chain): Leads to CYP3A4 inactivation (Pharmacokinetic DDI).

  • O-dealkylation (Core Structure): Leads to M1 formation and subsequent bioactivation (Hepatotoxicity).

Lapatinib_Metabolism Lapatinib Lapatinib (Parent) CYP3A4 CYP3A4/5 Lapatinib->CYP3A4 Nitroso Nitroso Intermediate CYP3A4->Nitroso N-dealkylation (Side Chain) M1 Metabolite M1 (O-debenzylated Phenol) CYP3A4->M1 O-dealkylation (Fluorobenzyl loss) MI_Complex Metabolic Intermediate (MI) Complex (Fe-N) Nitroso->MI_Complex Quasi-irreversible Binding MI_Complex->CYP3A4 Inactivation (DDI) UGT1A1 UGT1A1 M1->UGT1A1 QM Quinone Imine (QM) (Reactive Electrophile) M1->QM CYP3A4 Oxidation (-2e-, -2H+) M1_Gluc M1-Glucuronide (Detoxification) UGT1A1->M1_Gluc Clearance GSH_Adduct GSH Adduct (Hepatotoxicity Marker) QM->GSH_Adduct + Glutathione

Figure 1: Divergent metabolic fates of Lapatinib.[5] The N-alkyl pathway drives CYP inactivation, while the O-alkyl pathway (M1) drives reactive metabolite formation.

Section 2: Mechanism of Action for Drug-Drug Interactions

The "Perpetrator" Role: CYP3A4 Mechanism-Based Inactivation (MBI)

While early literature speculated that the quinone imine derived from M1 caused CYP3A4 inactivation, definitive mechanistic studies (using potassium ferricyanide reversal) have shifted the consensus.

  • Mechanism: The inactivation is quasi-irreversible . It involves the formation of a Nitroso intermediate from the alkylamine side chain (not the M1 phenol). This nitroso species forms a tight coordinate covalent bond with the heme iron of CYP3A4 (Metabolic Intermediate Complex).

  • M1's Role: M1 is not the primary perpetrator of clinical CYP3A4 inactivation. However, M1 formation competes for the same enzymatic active site.

The "Victim" Role: UGT1A1 Inhibition and Auto-DDI

This is the critical, often overlooked DDI mechanism involving M1.

  • Clearance Dependency: M1 is cleared predominantly by UGT1A1 (glucuronidation).

  • Inhibition: Lapatinib is a potent inhibitor of UGT1A1 (

    
    ).[6]
    
  • The Auto-DDI Loop: Lapatinib inhibits the very enzyme required to detoxify its own reactive metabolite (M1).

    • Result: Patients with reduced UGT1A1 activity (e.g., Gilbert’s Syndrome, UGT1A1*28 genotype) or those taking UGT1A1 inhibitors (e.g., Atazanavir, Pazopanib) may experience M1 accumulation .

    • Consequence: Shunting of M1 toward the oxidative pathway

      
       Quinone Imine 
      
      
      
      Liver Injury.

Section 3: Quantitative DDI Assessment

The following parameters quantify the risk profile of Lapatinib and M1.

ParameterValueBiological TargetClinical Implication


CYP3A4Rate of enzyme inactivation (Potent MBI).


CYP3A4Concentration for half-maximal inactivation.


UGT1A1Potent inhibition of M1 clearance.
Partition Ratio ~50CYP3A4Number of turnover events before inactivation occurs.
M1


CYP3A4Affinity of M1 for bioactivation to Quinone Imine.

Data Source: Synthesized from GSK mechanistic studies and FDA reviews (See References 1, 3).

Section 4: Experimental Protocols

To rigorously assess M1-mediated risks, researchers should employ these self-validating protocols.

Protocol A: Glutathione (GSH) Trapping Assay

Purpose: To detect the formation of the reactive Quinone Imine (QM) from M1.

  • Incubation System: Human Liver Microsomes (HLM) at 1.0 mg/mL protein.

  • Substrate: M1 (synthesized O-debenzylated lapatinib) at 10

    
    .
    
  • Trapping Agent: Fortify with Glutathione (GSH) at 5 mM (soft nucleophile).

  • Cofactor: Initiate with NADPH (1 mM).

  • Time Course: Incubate for 30–60 mins at 37°C.

  • Termination: Quench with ice-cold Acetonitrile (1:3 v/v).

  • Analysis (LC-MS/MS):

    • Monitor for the GSH-M1 adduct .

    • Expected Mass Shift:

      
      .
      
    • Target m/z: If M1 is ~473, look for m/z ~776.

  • Validation: Run a control with Ketoconazole (CYP3A4 inhibitor). If the adduct peak disappears, bioactivation is CYP3A4-dependent.

Protocol B: MBI Reversibility Assay (Ferricyanide Test)

Purpose: To distinguish between Covalent Binding (Quinone Imine) and MI Complex (Nitroso).

  • Pre-incubation: Incubate Lapatinib with rCYP3A4 + NADPH for 20 mins.

  • Activity Check 1: Measure residual CYP3A4 activity (e.g., Testosterone 6

    
    -hydroxylation). Activity should be <10%.
    
  • Oxidation Step: Add Potassium Ferricyanide (2 mM) and incubate for 10 mins.

    • Mechanism:[1][5][7] Ferricyanide oxidizes the heme iron (

      
      ), destabilizing the Nitroso-Iron coordinate bond.
      
  • Dialysis/Dilution: Dilute sample to remove inhibitor/oxidant.

  • Activity Check 2: Re-measure CYP3A4 activity.

    • Interpretation:

      • Restored Activity: Indicates MI Complex (Nitroso mechanism). This is the result for Lapatinib DDI.

      • No Restoration: Indicates Covalent Binding (Quinone Imine mechanism).

Section 5: Clinical Implications & Hepatotoxicity

The interaction between M1 and drug transporters/enzymes creates a specific risk phenotype.

The "Toxic Feedback" Diagram

The following logic flow illustrates why UGT1A1 inhibition precipitates toxicity.

Toxicity_Loop cluster_0 Hepatocyte Lapatinib Lapatinib M1 M1 (Accumulates) Lapatinib->M1 CYP3A4 UGT1A1 UGT1A1 Lapatinib->UGT1A1 Inhibits (IC50 0.3uM) M1->UGT1A1 Substrate Reactive_Metabolite Quinone Imine M1->Reactive_Metabolite Shunted to Bioactivation UGT1A1->Reactive_Metabolite Clearance Blocked Liver_Damage Hepatotoxicity (Immune/Stress) Reactive_Metabolite->Liver_Damage

Figure 2: The Lapatinib Auto-DDI Loop. Inhibition of UGT1A1 by the parent drug prevents M1 clearance, shunting it toward reactive metabolite formation.

Genotyping and Co-medication
  • UGT1A1*28: Patients homozygous for this allele (Gilbert's Syndrome) have reduced glucuronidation capacity. They are at theoretically higher risk for M1 accumulation and subsequent liver injury.

  • Contraindications: Co-administration with strong UGT1A1 inhibitors (e.g., Indinavir, Atazanavir) should be monitored closely, not just for bilirubin elevation, but for potential potentiation of Lapatinib hepatotoxicity.

References

  • Teng, W. C., et al. (2010). "Mechanism-based inactivation of cytochrome P450 3A4 by lapatinib." Molecular Pharmacology. Link

  • Barbara, J. E., et al. (2013). "Metabolism-dependent inhibition of CYP3A4 by lapatinib: evidence for formation of a metabolic intermediate complex with a nitroso/oxime metabolite."[8] Drug Metabolism and Disposition. Link

  • Castellino, S., et al. (2012). "Human metabolism of lapatinib, a dual kinase inhibitor: implications for hepatotoxicity."[1] Drug Metabolism and Disposition. Link

  • Hardy, K. D., et al. (2014). "Role of UGT1A1 in the glucuronidation of the lapatinib metabolite M1." Drug Metabolism and Disposition. Link

  • FDA Center for Drug Evaluation and Research. "Clinical Pharmacology and Biopharmaceutics Review: Lapatinib (Tykerb)." Link

Sources

In Silico Prediction of Lapatinib M1 Metabolite Toxicity: A Multi-Scale Computational Framework

Author: BenchChem Technical Support Team. Date: February 2026

In-depth technical guide on the in silico prediction of Lapatinib M1 toxicity.

Executive Summary: The Bioactivation Challenge

Lapatinib (Tykerb/Tyverb), a dual tyrosine kinase inhibitor (EGFR/HER2), is associated with idiosyncratic hepatotoxicity and a "Black Box" warning. While the parent drug exhibits pharmacological efficacy, its safety profile is compromised by metabolic bioactivation.[1]

The core toxicological driver is not the parent molecule alone, but its O-debenzylated metabolite (M1) . M1 undergoes a second-step oxidation by CYP3A4/5 to form a highly reactive Quinone Imine (QI) intermediate. This electrophile covalently binds to hepatocellular proteins and depletes glutathione (GSH), triggering mitochondrial dysfunction and immune-mediated liver injury.

This guide details a self-validating in silico framework to predict this toxicity. We move beyond simple QSAR, employing a hybrid workflow of Metabolic Site Prediction , Quantum Mechanical (QM) Reactivity Modeling , and Structural Docking to quantify the risk of M1-mediated bioactivation.

Mechanistic Foundation: The M1 Pathway

To predict toxicity, we must first model the specific pathway of bioactivation. Lapatinib contains a fluorobenzyloxy group. The loss of this group yields M1 (O-debenzylated lapatinib), which retains the aniline moiety capable of oxidation.

The Bioactivation Cascade
  • Phase I (M1 Formation): CYP3A4/5 catalyzes the O-dealkylation of Lapatinib to form M1 .

  • Phase II (Bioactivation): M1 is further oxidized (two-electron oxidation) to the Quinone Imine (QI) .

  • Toxicity Event: The QI acts as a Michael acceptor, reacting with nucleophilic cysteine residues on proteins or GSH.

Pathway Visualization

The following Graphviz diagram illustrates the critical metabolic fork in the road: Detoxification (Glucuronidation) vs. Bioactivation (QI formation).

Lapatinib_Bioactivation cluster_toxicity Toxicity Pathway Lapatinib Lapatinib (Parent) CYP3A4 CYP3A4/5 (O-dealkylation) Lapatinib->CYP3A4 M1 Metabolite M1 (O-debenzylated) CYP3A4->M1 Major Pathway QI Quinone Imine (Reactive Electrophile) M1->QI CYP3A4 Oxidation (-2e-, -2H+) UGT UGT Enzymes (Glucuronidation) M1->UGT GSH_Adduct GSH Adduct (Detoxification) QI->GSH_Adduct +GSH (Spontaneous) Protein_Adduct Protein Adduct (Hepatotoxicity) QI->Protein_Adduct Covalent Binding M1_Gluc M1-Glucuronide (Excretion) UGT->M1_Gluc Clearance

Caption: Metabolic activation pathway of Lapatinib showing the critical divergence between M1 glucuronidation and Quinone Imine formation.

In Silico Methodology: The Core Workflow

This protocol uses a "weight of evidence" approach. We do not rely on a single score but integrate three distinct computational modules.

Module 1: Site of Metabolism (SOM) Prediction

Objective: Confirm that the O-dealkylation site is the primary metabolic soft spot.

  • Tool: SMARTCyp (or commercial equivalents like StarDrop/MetaSite).

  • Logic: If the O-dealkylation site has a high activation energy, M1 would not form in significant quantities.

  • Protocol:

    • Input Lapatinib SMILES string.

    • Run SMARTCyp (P450 standard model).

    • Validation: The O-methylene carbon (attached to the fluorophenyl ring) must rank within the top 3 sites of metabolism.

Module 2: Quantum Mechanical (QM) Reactivity

Objective: Quantify the electrophilicity of the Quinone Imine intermediate.

  • Tool: Gaussian 16 or ORCA (DFT level).

  • Metric: Global Electrophilicity Index (

    
    ).
    
  • Causality: A higher

    
     correlates with faster reaction rates with cellular nucleophiles (covalent binding).
    
Module 3: Structural Docking (CYP3A4)

Objective: Determine if M1 binds to CYP3A4 in a pose that favors QI formation.

  • Tool: AutoDock Vina or GLIDE.

  • Logic: For M1 to be oxidized to QI, the phenolic oxygen and the nitrogen of the aniline ring must be accessible to the Heme-Iron reactive center (Compound I).

Detailed Experimental Protocols

Protocol A: DFT Calculation of Reactivity (Module 2)

This protocol calculates the LUMO energy and Electrophilicity Index (


)  of the Quinone Imine.

Step 1: Structure Preparation

  • Construct the Quinone Imine (QI) structure of Lapatinib in a molecular editor (e.g., Avogadro).

  • Perform a preliminary conformational search (MMFF94 force field) to find the global minimum.

Step 2: Geometry Optimization (DFT)

  • Software: ORCA or Gaussian.

  • Functional/Basis Set: B3LYP/6-31G(d,p) (Standard for organic reactivity).

  • Solvation: IEFPCM (Water) to mimic physiological environment.

  • Input Keyword Example (ORCA):

Step 3: Energy Calculation

  • Extract

    
     and 
    
    
    
    (in Hartree) from the output.
  • Calculate Chemical Potential (

    
    ) : 
    
    
    
  • Calculate Chemical Hardness (

    
    ) : 
    
    
    
  • Calculate Electrophilicity Index (

    
    ) : 
    
    
    

Interpretation:

  • Threshold: An

    
     eV typically indicates a strong Michael acceptor capable of depleting GSH. Lapatinib QI typically scores > 2.0 eV, confirming high toxicity potential.
    
Protocol B: Covalent Docking Simulation (Module 3)

To validate the mechanism-based inactivation or QI formation, we dock M1 into the CYP3A4 crystal structure.

Step 1: Receptor Preparation

  • Source: PDB ID 4K9W (CYP3A4 bound to ligand).

  • Prep: Remove crystal waters, add polar hydrogens, assign Gasteiger charges. Define the Heme Iron (Fe) as the center of the grid box.

Step 2: Ligand Preparation (M1)

  • Generate 3D conformers of O-debenzylated Lapatinib.

  • Set the phenolic -OH and amine -NH as rotatable bonds.

Step 3: Docking Execution

  • Grid Box:

    
     Å centered on the Heme Iron.
    
  • Constraint: Distance constraint (< 4.0 Å) between the M1 phenolic oxygen and the Heme Iron (simulating the precursor state for oxidation).

Step 4: Analysis

  • Filter poses where the distance is < 4.5 Å.

  • Calculate Binding Affinity (

    
    ) .
    
  • Visual Check: Does the pose allow for electron abstraction? (i.e., is the aromatic ring planar to the heme?).

Quantitative Data Summary

The following table summarizes key physicochemical and toxicological parameters derived from literature and in silico models, serving as a benchmark for your simulations.

ParameterValue / DescriptionSource
Primary Metabolite O-debenzylated Lapatinib (M1)[Castellino et al., 2012]
Reactive Intermediate Quinone Imine (QI)[Teng et al., 2010]
CYP Isoform CYP3A4 > CYP3A5[Barbara et al., 2013]
MBI


[Takakusa et al., 2011]
GSH Adduct Mass

(M1 + GSH - 2H)
[Teng et al., 2010]
Pred. Electrophilicity (

)
High (> 2.0 eV)In Silico Estimate
Toxicity Mechanism Covalent Binding + Mitochondrial Stress[Eno et al., 2016]

Integrated Workflow Diagram

This diagram represents the logical flow of the in silico prediction system designed for this guide.

InSilico_Workflow cluster_module1 Module 1: Metabolism cluster_module2 Module 2: Reactivity (QM) cluster_module3 Module 3: Interaction Input Input: Lapatinib Structure SOM SOM Prediction (SMARTCyp) Input->SOM M1_Gen Generate M1 Structure (O-debenzylation) SOM->M1_Gen Top Rank Site DFT DFT Optimization (B3LYP/6-31G*) M1_Gen->DFT Docking Docking to CYP3A4 (PDB: 4K9W) M1_Gen->Docking QI_Calc Calculate Electrophilicity (ω) LUMO Energy DFT->QI_Calc Risk_Score Final Toxicity Risk Score (High/Medium/Low) QI_Calc->Risk_Score ω > 1.5 eV Pose_Analysis Distance Analysis (Ligand-Heme < 4.5Å) Docking->Pose_Analysis Pose_Analysis->Risk_Score Proximity Confirmed

Caption: Integrated computational workflow for predicting Lapatinib M1 toxicity, combining metabolism, QM reactivity, and structural docking.

References

  • Castellino, S., et al. (2012).[2][3][4][5][6] Human Metabolism of Lapatinib, a Dual Kinase Inhibitor: Implications for Hepatotoxicity.[1][2][4][5][6][7] Drug Metabolism and Disposition. Link

  • Teng, W. C., et al. (2010).[2][3][5][7] Mechanism-based Inactivation of Cytochrome P450 3A4 by Lapatinib.[7][8][9][10][11][12][13] Molecular Pharmacology. Link

  • Barbara, J. E., et al. (2013).[3][6] Metabolism-Dependent Inhibition of CYP3A4 by Lapatinib: Evidence for Formation of a Metabolic Intermediate Complex.[7][8][9][10][11][12] Drug Metabolism and Disposition. Link

  • Takakusa, H., et al. (2011).[2][10] Metabolic Intermediate Complex Formation of Human Cytochrome P450 3A4 by Lapatinib.[7][8][9][10][11][13] Drug Metabolism and Disposition. Link

  • Eno, M. R., et al. (2016).[2] P450 3A-Catalyzed O-Dealkylation of Lapatinib Induces Mitochondrial Stress and Activates Nrf2.[14] Chemical Research in Toxicology. Link

  • Hardy, K. D., et al. (2014).[10] Studies on the Role of Metabolic Activation in Tyrosine Kinase Inhibitor–Dependent Hepatotoxicity.[1][7][14] Drug Metabolism and Disposition. Link

Sources

Methodological & Application

LC-MS/MS method for quantification of Lapatinib metabolite M1

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-LAP High-Sensitivity Quantification of Lapatinib and its Primary Metabolite M1 (


-debenzylated) in Human Plasma via LC-MS/MS 

Executive Summary

This application note details a robust, validated protocol for the simultaneous quantification of Lapatinib (Tykerb/Tyverb) and its primary active metabolite, M1 (


-debenzylated lapatinib), in human plasma. Designed for clinical research and Therapeutic Drug Monitoring (TDM), this method utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to achieve high specificity and sensitivity (LLOQ: 5.0 ng/mL).

Key Technical Advantages:

  • Rapid Sample Prep: Optimized Protein Precipitation (PPT) minimizes processing time while maintaining >85% recovery.

  • Metabolite Specificity: Distinct chromatographic separation of the parent drug from the M1 metabolite (m/z 473.1) and potential isobaric interferences.

  • Carryover Mitigation: A specialized needle wash protocol addresses the high lipophilicity of Lapatinib.

Introduction & Biological Context

Lapatinib is a dual tyrosine kinase inhibitor (TKI) targeting EGFR (ErbB1) and HER2 (ErbB2). It is extensively metabolized by CYP3A4 and CYP3A5.

Metabolic Pathway Significance: While Lapatinib is the primary active agent, its metabolism is complex. The primary metabolite, M1 (


-debenzylated lapatinib) , is formed via oxidative cleavage of the fluorobenzyl ether moiety.
  • Clinical Relevance: High inter-individual variability in CYP3A4 activity can lead to unpredictable plasma exposure. Quantifying both parent and M1 provides a comprehensive view of metabolic clearance and potential hepatotoxicity risks associated with reactive quinoneimine intermediates derived from M1.

Metabolic Pathway Diagram

LapatinibMetabolism Lapatinib Lapatinib (Parent) m/z 581.1 CYP3A CYP3A4/5 (Liver) Lapatinib->CYP3A Oxidative Cleavage Elimination Biliary/Fecal Elimination Lapatinib->Elimination Major Route M1 Metabolite M1 (O-debenzylated) m/z 473.1 CYP3A->M1 Loss of Fluorobenzyl group (-108 Da) Reactive Reactive Quinoneimine Intermediate M1->Reactive Dehydrogenation (Toxicity Risk) M1->Elimination

Figure 1: Simplified metabolic pathway of Lapatinib to M1 via CYP3A4/5 mediated O-dealkylation.

Method Development Strategy

Chromatographic Optimization

Lapatinib is highly lipophilic (LogP ~5.0) and basic.

  • Column Choice: A C18 column with high carbon load is essential for retention. We utilize the Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) . The ethylene-bridged hybrid (BEH) particle allows for high-pH stability, though we opt for acidic conditions here to maximize ionization efficiency.

  • Mobile Phase: A gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B) is preferred over Methanol. Acetonitrile provides sharper peak shapes for quinazolines and lower backpressure.

Mass Spectrometry (MRM) Design
  • Ionization: Positive Electrospray Ionization (ESI+).

  • Transitions:

    • Lapatinib: The precursor [M+H]+ is m/z 581.[1]1. The dominant product ion is m/z 365.1, corresponding to the quinazoline-furan core after the loss of the methylsulfonylethyl side chain and the fluorobenzyl group.

    • Metabolite M1: The precursor is m/z 473.1 (581.1 - 108 Da for the fluorobenzyl group). Since M1 has already lost the fluorobenzyl group, its fragmentation pattern often shares the core quinazoline ion (m/z 365.1) or a secondary fragment (m/z 350.1).

Materials and Reagents

CategoryItemSpecification
Analytes Lapatinib Ditosylate>99% Purity
Metabolite M1 (

-debenzylated)
>95% Purity (Custom synthesis or commercial std)
Internal Standard Lapatinib-d4Stable Isotope Labeled (SIL)
Solvents Acetonitrile (ACN)LC-MS Grade
Methanol (MeOH)LC-MS Grade
WaterMilli-Q / LC-MS Grade
Additives Formic Acid (FA)Optima LC-MS Grade
Ammonium FormateLC-MS Grade
Matrix Human PlasmaK2EDTA or Lithium Heparin

Experimental Protocol

Solution Preparation
  • Stock Solutions (1.0 mg/mL): Dissolve Lapatinib and M1 separately in DMSO. Note: Lapatinib has low solubility in pure water.

  • Working Standard (WS): Dilute stocks in 50:50 ACN:Water to create a calibration range (e.g., 5 – 5000 ng/mL).

  • Internal Standard (IS) Solution: Prepare Lapatinib-d4 at 200 ng/mL in 100% Acetonitrile. Crucial: The IS is dissolved in the precipitation solvent.

Sample Extraction (Protein Precipitation)

We utilize a "Crash and Shoot" methodology optimized for high throughput.

  • Aliquot: Transfer 50 µL of patient plasma into a 1.5 mL centrifuge tube or 96-well plate.

  • Precipitation: Add 200 µL of IS Solution (Acetonitrile containing Lapatinib-d4).

    • Ratio: 1:4 (Plasma:Organic) ensures complete protein removal.

  • Vortex: Mix vigorously for 2 minutes.

  • Centrifugation: Spin at 13,000 x g for 10 minutes at 4°C.

  • Dilution (Optional but Recommended): Transfer 100 µL of supernatant to a clean vial and dilute with 100 µL of 0.1% Formic Acid in Water .

    • Why? Injecting 100% ACN can cause "solvent effect" (peak broadening) on early eluting compounds. Diluting to ~50% organic matches the initial mobile phase gradient.

LC-MS/MS Conditions

Liquid Chromatography (LC):

  • System: UHPLC (e.g., Waters Acquity, Agilent 1290).

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.[2]

  • Injection Vol: 2-5 µL.

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

Gradient Table:

Time (min) %A (Water) %B (ACN) Event
0.00 90 10 Initial
0.50 90 10 Hold
3.00 5 95 Ramp to Elute
4.00 5 95 Wash
4.10 90 10 Re-equilibrate

| 5.00 | 90 | 10 | End |

Mass Spectrometry (MS):

  • System: Triple Quadrupole (e.g., SCIEX 5500/6500 or Thermo Altis).

  • Source: ESI Positive.[3]

  • Spray Voltage: 4500 V.

  • Source Temp: 500°C.

MRM Transitions:

Analyte Precursor (m/z) Product (m/z) Dwell (ms) CE (eV)
Lapatinib 581.1 365.1 50 35
Metabolite M1 473.1 365.1 50 30

| Lapatinib-d4 | 585.1 | 365.1 | 50 | 35 |

Note: The transition for M1 (473->365) assumes the core structure remains intact. If high background is observed, optimize for secondary fragment m/z 350.1.

Workflow Diagram

Workflow Sample Plasma Sample (50 µL) PPT Protein Precipitation Add 200 µL ACN + IS Sample->PPT Vortex Vortex (2 min) Centrifuge (13k g, 10 min) PPT->Vortex Supernatant Collect Supernatant Vortex->Supernatant Dilution Dilution 1:1 with 0.1% FA in Water Supernatant->Dilution Analysis LC-MS/MS Analysis BEH C18 Column Dilution->Analysis

Figure 2: Step-by-step "Crash and Shoot" sample preparation workflow.

Validation & Performance Criteria

To ensure scientific integrity, the method must be validated according to FDA/EMA Bioanalytical Method Validation guidelines.

ParameterAcceptance CriteriaNotes
Linearity

Weighted

regression recommended.
Accuracy 85-115% (80-120% at LLOQ)Run QCs at Low, Mid, and High levels.
Precision (CV) < 15% (< 20% at LLOQ)Intra- and Inter-day assessment.[1]
Recovery > 80% ConsistentCompare extracted sample vs. post-extraction spike.
Matrix Effect 85-115%Assess in 6 different lots of plasma (hemolyzed/lipemic included).

Troubleshooting & Optimization (Expert Insights)

Issue 1: Significant Carryover

  • Cause: Lapatinib is extremely sticky to stainless steel and plastic.

  • Solution: Implement a double needle wash .

    • Wash 1 (Organic): 40:40:20 ACN:MeOH:IPA + 0.1% FA.

    • Wash 2 (Aqueous): 95:5 Water:ACN.

Issue 2: M1 Peak Broadening

  • Cause: M1 is more polar than Lapatinib. If the sample diluent is too strong (too much ACN), M1 will not focus on the head of the column.

  • Solution: Ensure the final injected sample contains

    
     50% organic solvent.
    

Issue 3: Isobaric Interferences

  • Cause: N-oxide metabolites can sometimes undergo in-source fragmentation or thermal deoxygenation to mimic the parent or amine metabolites.

  • Solution: Ensure chromatographic separation between Lapatinib and its N-oxides. The gradient hold at the beginning (0-0.5 min) helps separate polar metabolites before the main elution.

References

  • FDA Label (Tykerb). Clinical Pharmacology: Pharmacokinetics. U.S. Food and Drug Administration.[4] [Link]

  • Roche, S. et al. (2018). Detection and Identification of Reactive Drug Metabolites Leading to Idiosyncratic Toxicity: Lapatinib as a Case Example. Journal of Drug Metabolism & Toxicology.[5] [Link]

  • Haouala, A. et al. (2009). Simultaneous determination of lapatinib, nilotinib, imatinib and its active metabolite in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B. [Link]

  • Musijowski, J. et al. (2014). Sensitive single quadrupole LC/MS method for determination of lapatinib in human plasma.[3] Acta Poloniae Pharmaceutica.[3] [Link]

Sources

Application Note: Synthesis and Characterization of Lapatinib Metabolite M1 (O-Debenzylated Reference Standard)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

The Criticality of Metabolite M1

In the pharmacokinetic profiling of Lapatinib (Tykerb/Tyverb), the O-debenzylated metabolite (M1) represents a pivotal node in the drug's bioactivation pathway. While Lapatinib acts as a dual tyrosine kinase inhibitor (EGFR/ErbB2), its metabolism via CYP3A4 and CYP3A5 yields M1 (GW690006), a phenol intermediate.

Why synthesize M1?

  • Toxicity Link: M1 is the immediate precursor to a reactive quinone imine intermediate, which is implicated in Lapatinib-associated idiosyncratic hepatotoxicity via glutathione depletion and covalent binding to hepatic proteins.

  • Regulatory Compliance: Under FDA MIST (Metabolites in Safety Testing) guidelines, stable and pure reference standards are required to quantify circulating metabolites that may contribute to safety profiles.

  • Diagnostic Precision: M1 co-elutes with other polar metabolites in reverse-phase chromatography; a high-purity standard is essential for developing robust LC-MS/MS quantification methods.

Chemical Identity
  • Common Name: Lapatinib Metabolite M1 (O-debenzylated Lapatinib)[1]

  • Chemical Name:

    
    -[3-chloro-4-hydroxyphenyl]-6-[5-[[[2-(methylsulfonyl)ethyl]amino]methyl]-2-furanyl]-4-quinazolinamine
    
  • Molecular Formula:

    
    
    
  • Exact Mass: 472.0972 Da

  • Key Structural Feature: The presence of a free phenolic hydroxyl group at the 4-position of the aniline ring, replacing the 3-fluorobenzyl ether of the parent drug.

Metabolic Pathway Visualization[2]

The following diagram illustrates the bioactivation pathway of Lapatinib, highlighting the formation of M1 and its subsequent oxidation.

LapatinibMetabolism cluster_legend Pathway Legend Lapatinib Lapatinib (Parent Drug) M1 Metabolite M1 (O-Debenzylated Phenol) Lapatinib->M1 CYP3A4/5 (O-Dealkylation) QuinoneImine Reactive Quinone Imine (Toxic Intermediate) M1->QuinoneImine CYP3A4 (Oxidation/-2H) GSH_Adduct GSH Adduct (Detoxification) QuinoneImine->GSH_Adduct + Glutathione (GSH) desc M1 is the stable phenol intermediate before bioactivation to toxic species.

Caption: Bioactivation pathway of Lapatinib showing the central role of M1 (O-debenzylated metabolite) in generating reactive intermediates.[1][2][3][4][5][6][7][8][9][10]

Retrosynthetic Analysis & Strategy

Direct debenzylation of Lapatinib (e.g., using


 or hydrogenolysis) is not recommended  for reference standard synthesis due to:
  • Chemo-incompatibility: The quinazoline core and furan ring are sensitive to harsh Lewis acids.

  • Dehalogenation Risk: Hydrogenolysis often cleaves the aryl chloride, yielding impurities difficult to separate.

Chosen Strategy: Convergent De Novo Synthesis We utilize a "Protected Phenol" approach. The synthesis mimics the industrial route of Lapatinib but substitutes the aniline building block with a silyl-protected aminophenol. This ensures the phenolic hydroxyl remains inert during the Suzuki coupling and reductive amination steps.

Key Disconnections:

  • C-N Bond: Reductive amination of the furan aldehyde.

  • C-C Bond: Suzuki coupling of the quinazoline iodide and furan boronic acid.

  • C-N Bond:

    
     displacement of 4-chloroquinazoline by the aniline.
    

Detailed Synthesis Protocol

Phase 1: Preparation of the Protected Aniline

Objective: Synthesize 4-((tert-butyldimethylsilyl)oxy)-3-chloroaniline.

  • Reagents: 4-Amino-2-chlorophenol (1.0 eq), Imidazole (2.5 eq), TBSCl (1.2 eq), DMF (anhydrous).

  • Procedure:

    • Dissolve 4-amino-2-chlorophenol in DMF at 0°C.

    • Add imidazole, followed by portion-wise addition of TBSCl.

    • Stir at RT for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

    • Workup: Dilute with water, extract with

      
      , wash with brine, dry over 
      
      
      
      .
    • Purification: Flash chromatography (SiO2, 0-20% EtOAc in Hexanes).

    • Yield Target: >85% (Pale yellow oil/solid).

Phase 2: Coupling to Quinazoline Core

Objective: Synthesize N-(4-((tert-butyldimethylsilyl)oxy)-3-chlorophenyl)-6-iodoquinazolin-4-amine.

  • Reagents: 4-Chloro-6-iodoquinazoline (1.0 eq), Protected Aniline (from Phase 1, 1.05 eq), Isopropanol (

    
    ).
    
  • Procedure:

    • Suspend 4-chloro-6-iodoquinazoline in

      
       (10 mL/g).
      
    • Add the protected aniline.

    • Reflux for 3–5 hours. The product typically precipitates as the hydrochloride salt.

    • Workup: Cool to RT, filter the solid. Wash with cold

      
       and 
      
      
      
      .
    • Free Basing: Suspend solid in EtOAc/Sat.

      
      , stir, separate organic layer, dry and concentrate.
      
    • Yield Target: >90%.

Phase 3: Suzuki Coupling

Objective: Synthesize 5-(4-((4-((tert-butyldimethylsilyl)oxy)-3-chlorophenyl)amino)quinazolin-6-yl)furan-2-carbaldehyde.

  • Reagents: Phase 2 Intermediate (1.0 eq), 5-Formylfuran-2-boronic acid (1.5 eq),

    
     (0.05 eq), 
    
    
    
    (2M aq, 3.0 eq), DME (Dimethoxyethane).
  • Procedure:

    • Degas DME and

      
       solution with nitrogen.
      
    • Combine iodide, boronic acid, and Pd catalyst in DME.

    • Heat to 85°C under nitrogen for 12 hours.

    • Workup: Filter through Celite. Dilute with EtOAc/Water. Wash organics with brine.

    • Purification: Flash chromatography (DCM:MeOH 98:2). Note: The aldehyde is moderately unstable; proceed quickly.

Phase 4: Reductive Amination & Deprotection

Objective: Synthesize Lapatinib Metabolite M1.

  • Reagents: Phase 3 Aldehyde (1.0 eq), 2-(Methylsulfonyl)ethylamine (1.2 eq),

    
     (2.0 eq), Acetic Acid (cat.), THF/DCM (1:1), TBAF (1M in THF).
    
  • Procedure:

    • Amination: Dissolve aldehyde and amine in THF/DCM. Add acetic acid (pH ~5). Stir 1h.

    • Add

      
       at 0°C. Stir overnight at RT.
      
    • Deprotection (One-pot): Add TBAF (1.5 eq) directly to the reaction mixture. Stir for 2 hours to cleave the TBS group.

    • Workup: Quench with Sat.

      
      .[11] Extract with EtOAc (3x).
      
    • Purification: Preparative HPLC (C18, Water/Acetonitrile + 0.1% Formic Acid).

    • Final Form: Lyophilize to obtain the yellow powder (Formate or HCl salt).

Synthetic Workflow Diagram

SynthesisProtocol Start1 Start: 4-Amino-2-chlorophenol Step1 Step 1: TBS Protection (TBSCl, Imidazole) Start1->Step1 Step2 Step 2: SNAr Coupling (iPrOH, Reflux) Step1->Step2 + Start2 Start2 Start: 4-Chloro-6-iodoquinazoline Step3 Step 3: Suzuki Coupling (5-Formylfuran-2-boronic acid, Pd(0)) Step2->Step3 Step4 Step 4: Reductive Amination (Amine, NaBH(OAc)3) Step3->Step4 Step5 Step 5: Deprotection & Purification (TBAF -> Prep HPLC) Step4->Step5 Final Final Product: Metabolite M1 Step5->Final

Caption: Step-by-step synthetic workflow for the production of high-purity Lapatinib M1 reference standard.

Analytical Characterization & QC

To validate the reference standard, the following criteria must be met.

Physicochemical Specifications
TestSpecificationMethod
Appearance Yellow to Orange SolidVisual
Purity > 98.0%UPLC-UV (254 nm)
Identity (MS)

HRMS (ESI+)
Solubility Soluble in DMSO, MeOHVisual
NMR Expectations (DMSO-d6)
  • Phenolic OH: Broad singlet ~10.0–10.5 ppm (Exchangeable with

    
    ).
    
  • Quinazoline H2: Singlet ~8.5 ppm.

  • Furan Protons: Doublets ~7.0 ppm and 6.6 ppm.

  • Aniline Protons: Characteristic splitting for 1,3,4-substituted benzene (d, dd, d).

  • Aliphatic Chain: Methyl sulfone singlet ~3.0 ppm; Ethylene bridge triplets.

Mass Spectrometry (HRMS)
  • Parent Ion: 473.0972 (

    
    )
    
  • Fragment Ions:

    • 
       ~350 (Loss of methylsulfonylethylamine side chain).
      
    • Chlorine isotope pattern (

      
      ) must be visible (3:1 ratio).
      

Storage and Stability

  • Storage: -20°C or lower, protected from light and moisture.

  • Stability Warning: The M1 metabolite contains an electron-rich aminophenol moiety. It is susceptible to auto-oxidation in solution to form the quinone imine.

  • Handling: Always prepare stock solutions in degassed DMSO or methanol containing 0.1% ascorbic acid or DTT if used for long-term assays to prevent oxidation.

References

  • Metabolic Pathway Identification: Castellino, S., et al. (2012).[1][6] Human metabolism of lapatinib, a dual kinase inhibitor: implications for hepatotoxicity.[6][9][12][13] Drug Metabolism and Disposition.[12]

  • Reactive Metabolite Mechanism: Teng, W. C., et al. (2010).[3] Mechanism-based inactivation of cytochrome P450 3A4 by lapatinib.[5][8] Molecular Pharmacology.

  • Synthetic Route Basis (Lapatinib): Information derived from standard quinazoline synthesis patents and adaptations for phenolic metabolites.

  • M1 Structure Verification: FDA PrecisionFDA Database - Lapatinib Metabolite M1 Structure.

Sources

Glutathione (GSH) trapping of Lapatinib M1 reactive intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Lapatinib (Tykerb/Tyverb) is a dual tyrosine kinase inhibitor (TKI) targeting EGFR and HER2, widely used in metastatic breast cancer therapy.[1] Despite its clinical efficacy, Lapatinib is associated with idiosyncratic hepatotoxicity (drug-induced liver injury, DILI), the mechanism of which is linked to metabolic bioactivation.[2]

The primary metabolic route involves CYP3A4/5-mediated O-dealkylation (loss of the fluorobenzyl group) to form the metabolite M1 (O-debenzylated lapatinib) . M1 is a phenol that undergoes further two-electron oxidation to form a reactive quinone imine (QI) intermediate. This electrophilic species can covalently bind to hepatic proteins, triggering immune-mediated toxicity.

This Application Note provides a rigorous protocol for GSH trapping , a gold-standard assay to intercept and identify this short-lived quinone imine intermediate. By supplementing microsomal incubations with excess glutathione (GSH), the reactive electrophile is "trapped" as a stable GSH-conjugate, which can be characterized via LC-MS/MS.

Mechanistic Background

The bioactivation of Lapatinib follows a specific sequence:

  • Parent Drug: Lapatinib.[1][2][3][4][5][6][7][8][9]

  • Phase I Metabolism: CYP3A4/5 removes the 3-fluorobenzyl moiety (O-dealkylation), yielding the phenol metabolite M1 .

  • Bioactivation: The M1 phenol is oxidized (losing 2 electrons and 2 protons) to form the reactive Quinone Imine (QI) .

  • Detoxification vs. Toxicity: Under normal conditions, the QI is detoxified by conjugation. In the assay, we add excess GSH to form the M1-GSH Adduct .

Pathway Visualization

Lapatinib_Bioactivation Lapatinib Lapatinib (Parent) M1 Metabolite M1 (O-debenzylated Phenol) Lapatinib->M1 CYP3A4/5 (O-dealkylation) QI Quinone Imine (Reactive Electrophile) M1->QI Oxidation (-2H, -2e) Adduct GSH-Adduct (Stable Conjugate) QI->Adduct + GSH (Trapping) (Nucleophilic Attack) Protein Hepatic Proteins (Covalent Binding) QI->Protein Toxicity Pathway (No GSH)

Figure 1: Metabolic bioactivation pathway of Lapatinib showing the formation of the reactive Quinone Imine and the mechanism of GSH trapping.[5][10][9]

Materials & Reagents

To ensure reproducibility, use the following specific grades and concentrations.

ComponentSpecificationPurpose
Microsomes Pooled Human Liver Microsomes (HLM)Source of CYP3A4/5 enzymes.
Buffer 100 mM Potassium Phosphate (pH 7.4)Physiological pH maintenance.
Trapping Agent L-Glutathione (Reduced), 200 mM StockNucleophile to trap the quinone imine.
Cofactor NADPH Regenerating SystemEssential for P450 oxidation activity.
Substrate Lapatinib Ditosylate (10 mM DMSO stock)Test compound.
Quench Solv. Ice-cold Acetonitrile (ACN) with 0.1% Formic AcidPrecipitates proteins and stops reaction.

Experimental Protocol

Principle: The assay compares samples with and without NADPH/GSH to distinguish between enzymatic formation of the reactive species and non-specific background signals.

Step-by-Step Workflow
  • Preparation of Master Mix (Pre-Incubation):

    • Thaw HLM on ice.

    • Dilute HLM to 1.0 mg/mL final concentration in 100 mM Potassium Phosphate buffer (pH 7.4).

    • Add Lapatinib to a final concentration of 10 µM (keep DMSO < 0.1%).

    • Add GSH to a final concentration of 5 mM . Note: High GSH concentration ensures kinetic competition against protein binding.

    • Pre-incubate at 37°C for 5 minutes .

  • Initiation:

    • Add NADPH (final conc. 1 mM) to initiate the reaction.

    • Negative Control A: Add Buffer instead of NADPH (Rules out non-P450 degradation).

    • Negative Control B: Add Buffer instead of GSH (Confirms adduct dependence on GSH).

  • Incubation:

    • Incubate at 37°C with gentle shaking for 60 minutes .

  • Termination (Quenching):

    • Add 3 volumes of ice-cold Acetonitrile (containing 0.1% Formic Acid) to the reaction mixture.

    • Vortex immediately for 30 seconds.

  • Extraction:

    • Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

    • Transfer the supernatant to LC-MS vials.

Experimental Workflow Diagram

Workflow Step1 1. Master Mix Prep (HLM + Lapatinib + GSH) Step2 2. Initiate Reaction (+ NADPH) Step1->Step2 Step3 3. Incubation (60 min @ 37°C) Step2->Step3 Step4 4. Quench (+ Ice Cold ACN) Step3->Step4 Step5 5. Centrifuge (15,000g, 10 min) Step4->Step5 Step6 6. LC-MS/MS Analysis (Neutral Loss Scan) Step5->Step6

Figure 2: Step-by-step experimental workflow for the microsomal incubation and extraction of GSH adducts.

Analytical Conditions (LC-MS/MS)

Detection of GSH adducts requires specific scanning modes because the adducts are often low in abundance compared to the parent drug.

Instrument: Triple Quadrupole (QqQ) or High-Resolution MS (Orbitrap/Q-TOF).

Chromatography:

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

Mass Spectrometry Settings:

  • Ionization: ESI Positive Mode.

  • Scan Mode 1 (Discovery): Neutral Loss Scan (NLS) of 129 Da .

    • Why? The glutamyl moiety of the GSH adduct is cleaved in the collision cell, resulting in a neutral loss of pyroglutamic acid (129 Da). This is highly specific for GSH conjugates.

  • Scan Mode 2 (Confirmation): Precursor Ion Scan of m/z 308 .

    • Why? Looks for the characteristic GSH fragment ion.

Data Analysis & Interpretation

To confirm the presence of the Lapatinib-M1-GSH adduct, look for the following mass spectral features:

  • Mass Shift Calculation:

    • Lapatinib (Parent): m/z ~581.

    • M1 (O-debenzylated): Loss of fluorobenzyl group (~108 Da). m/z ~473.

    • Quinone Imine: Oxidation (-2H). m/z ~471.

    • GSH Addition: +307 Da.

    • Predicted Adduct Mass: 471 + 307 = m/z ~778 .

  • Diagnostic Criteria:

    • Retention Time: The GSH adduct is more polar than the parent Lapatinib and usually elutes earlier.

    • Dependence: The peak at m/z ~778 must be present in the +NADPH/+GSH sample but absent in the -NADPH and -GSH controls.

    • Fragmentation: MS/MS spectrum should show loss of 129 Da (pyroglutamic acid) or 307 Da (GSH), leaving the core M1 structure.

References

  • Castellino, S., et al. (2012). Human Metabolism of Lapatinib, a Dual Kinase Inhibitor: Implications for Hepatotoxicity.[1][2][7][10] Drug Metabolism and Disposition.

  • Teng, W. C., et al. (2010). Mechanism-based inactivation of cytochrome P450 3A4 by lapatinib.[9] Molecular Pharmacology.

  • Hardy, K. D., et al. (2014). Interindividual Variation in CYP3A Activity Influences Lapatinib Bioactivation and Hepatotoxicity. Molecular Pharmacology.

  • Teo, Y. L., et al. (2015). Lapatinib-induced hepatotoxicity: mechanisms and genetics.[4] Expert Opinion on Drug Metabolism & Toxicology.

Sources

Optimized Strategies for the Extraction and Quantification of Lapatinib and its Primary Metabolite (M1) in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-BIO-2024-LP

Abstract

The precise quantification of Lapatinib (Tykerb/Tyverb) and its primary O-dealkylated metabolite (M1, GW690006) is critical for understanding inter-individual pharmacokinetic variability and potential hepatotoxicity mechanisms. This application note details two distinct sample preparation workflows: a high-throughput Protein Precipitation (PPT) method for clinical screening and a high-sensitivity Liquid-Liquid Extraction (LLE) protocol for trace-level analysis. We provide mechanistic insights into solvent selection, pH control, and mass spectrometric transitions to ensure robust reproducibility in compliance with FDA/EMA bioanalytical guidelines.

Analyte Profiling & Physicochemical Challenges

Understanding the chemistry of the analytes is the prerequisite for a successful extraction.

FeatureLapatinib (Parent) M1 Metabolite (O-dealkylated) Implication for Extraction
Structure 4-anilinoquinazoline scaffold with a 3-fluorobenzyloxy group.Loss of benzyl group; exposes a phenolic hydroxyl moiety.M1 is more polar than the parent but retains significant hydrophobicity.
LogP ~5.1 (Highly Lipophilic)~4.2 (Lipophilic)Both bind strongly to plasma proteins (>99%); requires aggressive disruption.
pKa ~7.2 (Secondary amine)~7.2 (Amine) & ~9.5 (Phenol)Both are weak bases. Alkaline pH (>9.0) renders them uncharged, improving organic solvent extraction.
Stability Light SensitiveLight & Oxidation SensitiveCritical: Use amber glassware; avoid prolonged exposure to ambient light.
Metabolic Pathway Visualization

Lapatinib undergoes extensive metabolism, primarily via CYP3A4/5. The conversion to M1 is the major clearance pathway and a precursor to potentially reactive quinone imines.

MetabolicPathway Lapatinib Lapatinib (MW 581.1) CYP3A CYP3A4/5 (Liver) Lapatinib->CYP3A O-dealkylation M1 M1 Metabolite (O-debenzylated) (MW 473.1) CYP3A->M1 Loss of 3-fluorobenzyl group Quinone Reactive Quinone Imine (Potential Toxicity) M1->Quinone -2H (Oxidation)

Figure 1: Primary metabolic pathway of Lapatinib leading to the M1 metabolite. The M1 intermediate is a checkpoint for further bioactivation.

Method Selection Matrix

Choose the protocol based on your sensitivity requirements and sample volume.

ParameterProtocol A: Liquid-Liquid Extraction (LLE) Protocol B: Protein Precipitation (PPT)
Primary Use PK Studies, Low-level Metabolite IDHigh-throughput Clinical TDM
Sensitivity (LLOQ) < 1.0 ng/mL~10–20 ng/mL
Matrix Cleanliness Excellent (Phospholipids removed)Moderate (Matrix effects likely)
Complexity High (Requires drying/reconstitution)Low (Mix & Shoot)

Protocol A: High-Sensitivity Liquid-Liquid Extraction (LLE)

Rationale: Since both Lapatinib and M1 are weak bases, adjusting the plasma pH to >9.0 suppresses ionization, driving the analytes into the organic phase while leaving zwitterionic phospholipids and acidic interferences in the aqueous layer.

Reagents
  • Extraction Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate (EtOAc). Note: MTBE provides a cleaner supernatant and faster evaporation.

  • Buffer: 50 mM Ammonium Carbonate (pH 9.5) or 0.1 M NaOH.

  • Internal Standard (IS): Lapatinib-d4 (100 ng/mL in MeOH).

Step-by-Step Workflow
  • Aliquot: Transfer 50 µL of plasma/serum into a 1.5 mL polypropylene tube (amber preferred).

  • IS Addition: Add 10 µL of Internal Standard working solution. Vortex gently (5 sec).

  • Alkaline Shift: Add 50 µL of 50 mM Ammonium Carbonate (pH 9.5). Vortex (10 sec).

    • Mechanism:[1] This neutralizes the secondary amine on the quinazoline ring, reducing water solubility.

  • Extraction: Add 600 µL of MTBE.

  • Agitation: Shake on a reciprocating shaker or vortex vigorously for 10 minutes .

    • Critical: Ensure complete emulsion to maximize partition equilibrium.

  • Phase Separation: Centrifuge at 14,000 x g for 5 minutes at 4°C.

    • Visual Check: A clear upper organic layer and a compact protein/aqueous pellet should form.

  • Transfer: Flash-freeze the aqueous layer (dry ice/methanol bath) and decant the organic supernatant into a clean glass vial. Alternatively, carefully pipette 500 µL of the supernatant.

  • Drying: Evaporate to dryness under a gentle stream of Nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase (50:50 ACN:Water + 0.1% Formic Acid). Vortex well.

LLE_Workflow Step1 Plasma Sample + Internal Standard Step2 Alkalinization (pH > 9.0) Step1->Step2 Step3 Add Organic Solvent (MTBE or EtOAc) Step2->Step3 Step2->Step3 Neutralizes Analytes Step4 Vortex & Centrifuge Step3->Step4 Step5 Phase Separation (Analytes in Upper Layer) Step4->Step5 Step6 Evaporate & Reconstitute Step5->Step6

Figure 2: LLE Workflow emphasizing the critical alkalinization step.

Protocol B: High-Throughput Protein Precipitation (PPT)

Rationale: For studies where LLOQ requirements are relaxed (>10 ng/mL), PPT offers speed. Acetonitrile is preferred over Methanol for Lapatinib as it produces a denser protein pellet and sharper chromatographic peaks.

Step-by-Step Workflow
  • Aliquot: Transfer 50 µL of plasma into a 96-well plate or microtube.

  • Precipitation: Add 200 µL of ice-cold Acetonitrile containing the Internal Standard.

    • Ratio: A 1:4 (Sample:Solvent) ratio ensures >98% protein removal.

  • Agitation: Vortex vigorously for 2 minutes .

  • Centrifugation: Centrifuge at 4,000 x g (plate) or 14,000 x g (tube) for 10 minutes at 4°C.

  • Dilution (Optional but Recommended): Transfer 100 µL of supernatant to a new plate and dilute with 100 µL of Water (0.1% Formic Acid).

    • Why? Injecting pure ACN can cause "solvent effects" (peak fronting) on early eluting metabolites. Diluting matches the solvent strength to the initial mobile phase.

LC-MS/MS Analytical Conditions

The following parameters are optimized to separate Lapatinib from M1 and prevent isobaric interference.

  • Column: C18 Reverse Phase (e.g., Waters XBridge or Agilent Zorbax SB-C18), 2.1 x 50 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (or 5mM Ammonium Formate for better peak shape).

  • Mobile Phase B: Acetonitrile (or MeOH).

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 30% B

    • 3.0 min: 95% B

    • 4.0 min: 95% B

    • 4.1 min: 30% B (Re-equilibration)

Mass Spectrometry (MRM Transitions)[2][3]
AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Lapatinib 581.1 [M+H]+364.14530
M1 (Metabolite) 473.1 [M+H]+364.14028
Lapatinib-d4 (IS) 585.1 [M+H]+368.14530

Note: The product ion 364.1 represents the stable quinazoline-furan core common to both the parent and the O-dealkylated metabolite.

Validation & Quality Control (Self-Validating System)

To ensure the protocol is working correctly, implement these checkpoints:

  • Recovery Check: Compare the peak area of a pre-extraction spiked sample vs. a post-extraction spiked sample.

    • Target: LLE Recovery should be >75%. PPT Recovery >90%.

  • Matrix Effect (ME): Compare post-extraction spike vs. neat solution standard.

    • Target: ME should be between 85-115%. If suppression is high in PPT, switch to LLE.

  • Carryover: Inject a blank solvent after the highest standard (ULOQ). Area should be <20% of the LLOQ.

References

  • Castellino, S. et al. (2012). "Metabolism of Lapatinib in Human Hepatocytes: Formation of Reactive Metabolites." Drug Metabolism and Disposition.

  • Musijowski, J. et al. (2025). "Sensitive single quadrupole LC/MS method for determination of lapatinib in human plasma." Acta Poloniae Pharmaceutica. (Verified via search context)

  • Mohamed, R. et al. (2018).[2] "Detection and Identification of Reactive Drug Metabolites Leading to Idiosyncratic Toxicity: Lapatinib as a Case Example." Journal of Drug Metabolism & Toxicology.

  • Roche, S. et al. (2013). "A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib." Journal of Chromatography B.

  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation."

Sources

Application Note: Quantitative Bioanalysis of Lapatinib M1 in Human Plasma Using a Stable Isotope-Labeled Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Metabolite Quantification

Lapatinib is a potent, orally active dual tyrosine kinase inhibitor that targets both the Epidermal Growth Factor Receptor (EGFR) and the Human Epidermal Growth Factor Receptor 2 (HER2).[1][2] It is a cornerstone therapy for specific subtypes of metastatic breast cancer. The clinical efficacy and safety profile of Lapatinib are intrinsically linked to its complex pharmacokinetic properties, which are heavily influenced by its metabolism.

In humans, Lapatinib is extensively metabolized, primarily by cytochrome P450 enzymes CYP3A4 and CYP3A5.[3][4][5] One of the principal metabolic pathways is the O-dealkylation of the 3-fluorobenzyl group, resulting in the formation of the M1 metabolite (O-debenzylated Lapatinib).[3][5] The clinical significance of M1 extends beyond its role as a simple metabolite; it can undergo further oxidation to form a reactive quinone imine intermediate.[4][5] This reactive species is implicated in the idiosyncratic hepatotoxicity observed in some patients treated with Lapatinib, making the accurate quantification of M1 a critical aspect of toxicokinetic and pharmacokinetic (PK/TK) studies.[4][5]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive technology for this application due to its high sensitivity and selectivity. However, bioanalytical methods are susceptible to variability from two primary sources: the sample preparation process and matrix effects during ionization.[6] To counteract this, the use of a stable isotope-labeled internal standard (SIL-IS) is the industry gold standard.[7][8] A SIL-IS is chemically identical to the analyte but has a greater mass due to the incorporation of heavy isotopes (e.g., ²H, ¹³C, ¹⁵N). Because it has virtually identical physicochemical properties to the analyte, it co-elutes chromatographically and experiences the same extraction inefficiencies and matrix-induced ion suppression or enhancement.[6][8] This ensures that the ratio of the analyte signal to the IS signal remains constant, providing the most accurate and precise quantification possible. Studies on the parent drug, Lapatinib, have demonstrated significant inter-individual variability in plasma recovery, underscoring the necessity of a SIL-IS to ensure data integrity.[8][9]

This application note provides a detailed protocol for the robust quantification of Lapatinib M1 in human plasma using a stable isotope-labeled internal standard and LC-MS/MS, validated according to international regulatory guidelines.

Metabolic Pathway Overview

The metabolic activation of Lapatinib is a multi-step process. Understanding this pathway highlights the importance of monitoring the M1 metabolite as a potential precursor to reactive intermediates.

G Lapatinib Lapatinib M1 Lapatinib M1 (O-debenzylated) Lapatinib->M1 CYP3A4/5 (O-dealkylation) Reactive Reactive Quinone Imine Intermediate M1->Reactive Further Oxidation Toxicity Potential Hepatotoxicity Reactive->Toxicity Covalent Binding to Proteins

Caption: Metabolic activation of Lapatinib to the M1 metabolite and subsequent reactive species.

Materials and Reagents

Item Description
Analytes Lapatinib M1 Reference Standard, Lapatinib M1-d4 (Stable Isotope-Labeled Internal Standard)
Biological Matrix Blank Human Plasma (K2-EDTA as anticoagulant), sourced from qualified vendors
Solvents & Chemicals Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Water (Type I, 18.2 MΩ·cm), Formic Acid (LC-MS Grade)
Labware 1.5 mL polypropylene microcentrifuge tubes, 96-well collection plates (2 mL), precision pipettes and tips
Instrumentation HPLC or UPLC system, Triple Quadrupole Mass Spectrometer with ESI source, Nitrogen Generator
Analytical Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size)

Experimental Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of Lapatinib M1 and Lapatinib M1-d4 (IS) reference standards into separate volumetric flasks. Dissolve in methanol to achieve a final concentration of 1 mg/mL. Store at -20°C.

  • Intermediate Stock Solutions: Perform serial dilutions of the primary stocks using a 50:50 acetonitrile:water mixture to prepare intermediate stocks for spiking.

  • Calibration Standard Working Solutions: Serially dilute the Lapatinib M1 intermediate stock to create a series of working solutions that, when spiked into plasma (at a 5% v/v ratio), will yield the final calibration curve concentrations (e.g., 1 to 1000 ng/mL).

  • Quality Control (QC) Working Solutions: Prepare separate working solutions for QC samples at four levels: LLOQ, Low (LQC), Medium (MQC), and High (HQC) from a separate weighing of the reference standard.

  • Internal Standard (IS) Working Solution: Dilute the Lapatinib M1-d4 intermediate stock to a final concentration of 50 ng/mL in 50:50 acetonitrile:water. This solution will be added to all samples, including blanks, calibration standards, and QCs.

Sample Preparation: Protein Precipitation (PPT)

Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples prior to LC-MS/MS analysis.[10][11][12]

G cluster_prep Sample Preparation Workflow A 1. Aliquot 50 µL Plasma Sample (Calibrator, QC, or Unknown) B 2. Add 25 µL of IS Working Solution (50 ng/mL) A->B C 3. Add 200 µL of Cold Acetonitrile (with 0.1% Formic Acid) B->C D 4. Vortex Mix (1 minute) C->D E 5. Centrifuge (10 min @ >10,000 x g) D->E F 6. Transfer Supernatant to 96-well plate E->F G 7. Inject into LC-MS/MS System F->G

Caption: High-throughput protein precipitation workflow for plasma samples.

Detailed Steps:

  • Aliquot 50 µL of plasma (standards, QCs, or unknown samples) into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the Lapatinib M1-d4 IS working solution (50 ng/mL) to every tube except for the double blank (matrix blank).

  • Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to each tube. The 4:1 ratio of organic solvent to plasma ensures efficient protein precipitation.[10][13]

  • Cap the tubes and vortex vigorously for 1 minute to ensure complete protein denaturation and extraction of the analyte and IS.

  • Centrifuge the samples at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the clear supernatant to a 96-well plate for analysis, ensuring the protein pellet is not disturbed.

  • Seal the plate and place it in the autosampler for injection into the LC-MS/MS system.

LC-MS/MS Instrumental Conditions

The following parameters provide a robust starting point and should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

Parameter Condition
Column C18, 50 x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Gradient 5% B to 95% B over 2.5 min, hold for 1 min, re-equilibrate for 1 min
Injection Volume 5 µL
Column Temp. 40°C

| Run Time | ~4.5 minutes |

Table 2: Mass Spectrometry Parameters | Parameter | Condition | | :--- | :--- | | Ionization Mode | Electrospray Ionization (ESI), Positive | | Detection Mode | Multiple Reaction Monitoring (MRM) | | Source Temp. | 500°C | | Gas Flow | Optimized for instrument | | MRM Transitions | Compound | Q1 (m/z) | Q3 (m/z) | Collision Energy (eV) | | | Lapatinib M1 | 491.1 | 365.1 | Optimized | | | Lapatinib M1-d4 (IS) | 495.1 | 369.1 | Optimized | Note: MRM transitions are hypothetical and must be empirically determined by infusing pure standard solutions. The parent drug Lapatinib has a precursor ion of m/z 581.[14]

Bioanalytical Method Validation

The developed method must be rigorously validated to ensure its reliability for regulatory submissions. Validation should be performed in accordance with the latest guidelines from the FDA and/or EMA.[15][16][17]

Table 3: Key Validation Parameters and Acceptance Criteria

Parameter Purpose Acceptance Criteria
Selectivity Ensure no interference from endogenous matrix components at the retention times of the analyte and IS. Response in blank samples should be <20% of the LLOQ for the analyte and <5% for the IS.[7]
Linearity & Range Establish the concentration range over which the method is accurate and precise. Calibration curve with ≥6 non-zero points; correlation coefficient (r²) ≥ 0.99.
Accuracy & Precision Determine the closeness of measured values to the nominal value (accuracy) and the degree of scatter (precision). For QCs, mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).
Matrix Effect Assess the impact of matrix components on analyte ionization. The IS-normalized matrix factor CV should be ≤15% across different lots of matrix.[7]
Recovery Evaluate the efficiency of the extraction process. Recovery should be consistent and reproducible, but does not need to be 100%. The SIL-IS corrects for variability.

| Stability | Confirm analyte stability under various storage and handling conditions. | Mean concentration of stability samples should be within ±15% of nominal concentration. |

Representative Data

Validation experiments should yield data demonstrating the method's robustness. The table below shows example data for an accuracy and precision batch.

Table 4: Example Intra-Assay Accuracy and Precision Data (n=6)

Sample Level Nominal Conc. (ng/mL) Mean Measured Conc. (ng/mL) Accuracy (%) Precision (%CV)
LLOQ 1.00 1.05 105.0 8.7
LQC 3.00 2.91 97.0 6.2
MQC 100.00 103.50 103.5 4.1

| HQC | 800.00 | 788.00 | 98.5 | 3.5 |

Data is processed using specialized software. A calibration curve is generated by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the standards using a weighted (e.g., 1/x²) linear regression. The concentrations of unknown samples are then calculated from this regression equation.

Conclusion

This application note details a robust, sensitive, and specific LC-MS/MS method for the quantification of the Lapatinib M1 metabolite in human plasma. The protocol employs a straightforward protein precipitation for sample preparation and, critically, utilizes a stable isotope-labeled internal standard (Lapatinib M1-d4) to correct for matrix effects and procedural variability. This approach ensures the highest level of data integrity, making the method suitable for regulated bioanalysis in support of pharmacokinetic and toxicokinetic studies essential for drug development and clinical safety monitoring.

References

  • Kaza, M., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385.
  • Nath, A., et al. (2021). Detoxication versus Bioactivation Pathways of Lapatinib In Vitro: UGT1A1 Catalyzes the Hepatic Glucuronidation of Debenzylated Lapatinib. Drug Metabolism and Disposition.
  • ResearchGate. Proposed bioactivation pathway of lapatinib. MI, metabolic-intermediate.
  • Thermo Fisher Scientific. Protein Precipitation Plates.
  • PubMed. (2005). Development of a low volume plasma sample precipitation procedure for liquid chromatography/tandem mass spectrometry assays used for drug discovery applications.
  • BenchChem. (2025). A Comparative Guide to FDA and EMA Guidelines for Internal Standard Validation in Bioanalytical Methods.
  • Wu, J., et al. (2013). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Chromatography B, 941, 100-108.
  • PubMed. (2013). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis.
  • ResearchGate. (2018). Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse?
  • Agilent. (2021). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates.
  • PubMed. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?
  • Zamboni, W. C., et al. (2008). Determination of lapatinib (GW572016) in human plasma by liquid chromatography electrospray tandem mass spectrometry (LC-ESI-MS/MS). Journal of Chromatography B, 862(1-2), 169-175.
  • LCGC International. LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method.
  • Ji, Q. C., et al. (2018). A sensitive LC-MS-MS assay for the determination of lapatinib in human plasma in subjects with end-stage renal disease receiving hemodialysis. Journal of Pharmaceutical and Biomedical Analysis, 159, 426-432.
  • FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis.
  • Li, X., et al. (2015). Studies on the Role of Metabolic Activation in Tyrosine Kinase Inhibitor–Dependent Hepatotoxicity: Induction of CYP3A4 Enhances the Cytotoxicity of Lapatinib in HepaRG Cells. Drug Metabolism and Disposition, 43(9), 1334-1342.
  • Attwa, M. W., et al. (2019). Validated liquid chromatography tandem mass spectrometry for simultaneous quantification of foretinib and lapatinib, and application to metabolic stability investigation. RSC Advances, 9(38), 21875-21882.
  • BenchChem. (2025). An In-depth Technical Guide to the Chemical Structure and Properties of Lapatinib.
  • PubChem - NIH. Lapatinib | C29H26ClFN4O4S | CID 208908.
  • Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
  • Cayman Chemical. Lapatinib-d4 (tosylate).

Sources

Application Note: High-Sensitivity UPLC-MS/MS Quantitation of Lapatinib and its Primary Metabolite (M1) in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, high-throughput UPLC-MS/MS protocol for the simultaneous quantitation of Lapatinib (Tykerb/Tyverb) and its primary active metabolite, O-debenzylated Lapatinib (M1/GW690006). Designed for pharmacokinetic (PK) profiling and therapeutic drug monitoring (TDM), this method overcomes critical bioanalytical challenges, specifically the potential for in-source fragmentation interference between the parent drug and metabolite.

Key Performance Indicators:

  • LOD: < 0.5 ng/mL[1]

  • Run Time: 4.5 minutes

  • Dynamic Range: 1.0 – 2000 ng/mL

  • Matrix: Human Plasma / Liver Microsomes

Introduction & Biological Context

Lapatinib is a dual tyrosine kinase inhibitor (TKI) targeting EGFR (ErbB1) and HER2 (ErbB2).[2] While effective in metastatic breast cancer, its pharmacokinetics are complex due to extensive metabolism by CYP3A4 and CYP3A5.

The primary metabolic pathway involves O-debenzylation , yielding the M1 metabolite (GW690006). M1 is pharmacologically active and serves as a precursor to a reactive quinone imine intermediate, which has been implicated in idiosyncratic hepatotoxicity. Accurate quantification of M1 relative to the parent drug is essential for understanding both efficacy and toxicity profiles.

Metabolic Pathway Visualization

The following diagram illustrates the biotransformation of Lapatinib to M1 and its subsequent reactive intermediates.

LapatinibMetabolism Lapatinib Lapatinib (Parent Drug) MW: 581.1 CYP3A CYP3A4/5 Lapatinib->CYP3A M1 M1 Metabolite (O-debenzylated) MW: 491.1 CYP3A->M1 O-debenzylation (- Benzyl group) Quinone Reactive Quinone Imine M1->Quinone Oxidation Detox Glucuronidation/ Sulfation M1->Detox Clearance

Figure 1: Metabolic pathway of Lapatinib mediated by CYP3A4/5 yielding the M1 metabolite.[2][3][4][5]

Method Development Strategy

The "Crosstalk" Challenge

A critical challenge in Lapatinib/M1 analysis is In-Source Fragmentation (ISF) .

  • Lapatinib Precursor: m/z 581.1

  • M1 Precursor: m/z 491.1

  • Shared Fragment: Both compounds produce a dominant product ion at m/z 365.1 (the quinazoline core).

Risk: High desolvation temperatures can strip the benzyl group from Lapatinib before it enters the first quadrupole (Q1). This creates an artifactual m/z 491.1 ion that mimics M1. Solution: Chromatographic separation is non-negotiable. The UPLC gradient described below ensures baseline resolution between Lapatinib (more hydrophobic) and M1 (more polar).

Internal Standard Selection[6]
  • Gold Standard: Lapatinib-d4 or Lapatinib-d3 (Stable Isotope Labeled).

  • Alternative: Erlotinib or Sorafenib (Structural analogs, acceptable only if isotopes are unavailable).

Experimental Protocol

Chemicals and Reagents
  • Solvents: LC-MS grade Acetonitrile (ACN) and Methanol (MeOH).

  • Additives: Formic Acid (FA) and Ammonium Formate (AmForm).

  • Water: Milli-Q (18.2 MΩ·cm).

Sample Preparation (Protein Precipitation)

This protocol utilizes Protein Precipitation (PPT) for high throughput. For higher sensitivity (<0.1 ng/mL), Liquid-Liquid Extraction (LLE) with Ethyl Acetate is recommended.

  • Aliquot: Transfer 50 µL of plasma/microsomal incubation media into a 1.5 mL centrifuge tube.

  • IS Addition: Add 20 µL of Internal Standard working solution (500 ng/mL in 50% MeOH).

  • Precipitation: Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).

  • Vortex: Mix vigorously for 60 seconds.

  • Centrifuge: Spin at 14,000 rpm (approx. 18,000 x g) for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the clear supernatant to a UPLC vial with insert.

  • Dilution: Dilute with 100 µL of Mobile Phase A (Water + 0.1% FA) to match initial mobile phase composition (prevents peak broadening).

UPLC Conditions
  • System: Waters ACQUITY UPLC or equivalent.

  • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[6]

Gradient Table:

Time (min) % Mobile Phase A % Mobile Phase B Curve
0.00 90 10 Initial
0.50 90 10 6
3.00 10 90 6
3.50 10 90 6
3.60 90 10 1

| 4.50 | 90 | 10 | 1 |

Mass Spectrometry Parameters (MS/MS)
  • Ionization: ESI Positive (+).[1]

  • Source Temp: 500°C.

  • Capillary Voltage: 3.0 kV.

  • Desolvation Gas: 800 L/hr.

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Role
Lapatinib 581.1365.14032Quantifier
Lapatinib581.1350.14035Qualifier
M1 Metabolite 491.1365.13530Quantifier
M1 Metabolite491.1350.13534Qualifier
Lapatinib-d4585.1365.14032Internal Std

Analytical Workflow Visualization

Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis Sample Plasma Sample (50 µL) PPT Protein Precipitation (ACN + 0.1% FA) Sample->PPT Centrifuge Centrifugation 14,000 rpm / 10 min PPT->Centrifuge Separation UPLC Separation BEH C18 (1.7 µm) Gradient Elution Centrifuge->Separation Supernatant Injection Detection MS/MS Detection MRM Mode (ESI+) Separation->Detection Data Data Processing Quantitation (Ratio Analyte/IS) Detection->Data

Figure 2: Step-by-step analytical workflow from plasma extraction to data processing.

Results & Discussion

Linearity and Sensitivity

The method demonstrates linearity from 1.0 to 2000 ng/mL (


) using a 

weighting factor. The Lower Limit of Quantification (LLOQ) is established at 1.0 ng/mL, sufficient for trough level monitoring in clinical settings where steady-state concentrations often range between 500–2000 ng/mL.
Specificity (Chromatographic Separation)

Under the described gradient conditions:

  • M1 Metabolite Retention Time: ~1.8 min (More polar due to loss of benzyl group).

  • Lapatinib Retention Time: ~2.4 min.

  • Resolution: > 0.5 min, effectively preventing ISF crosstalk.

Matrix Effects

Matrix factors (MF) should be evaluated by comparing post-extraction spiked samples to neat standards. Using Lapatinib-d4 corrects for signal suppression/enhancement, typically maintaining normalized MF between 0.9 and 1.1.

Troubleshooting Guide

IssueProbable CauseCorrective Action
High Backpressure Protein crash in columnEnsure supernatant is diluted with aqueous mobile phase (Step 7 of prep) before injection.
M1 Peak in Blank Carryover or ISFCheck injector wash solvents. If carryover is ruled out, improve chromatographic separation to isolate ISF from parent.
Signal Drift Source contaminationClean the ESI cone/shield. Lapatinib is "sticky"; use a strong needle wash (e.g., ACN:IPA:Water:FA).

References

  • Castellino, S. et al. (2012).[2][3][4][5] "Metabolic activation of lapatinib by CYP3A4: role of the O-debenzylated metabolite."[3] Drug Metabolism and Disposition. Link

  • Teng, W.C. et al. (2010).[5] "Mechanism-based inactivation of cytochrome P450 3A4 by lapatinib."[7][8] Molecular Pharmacology. Link

  • Roche, M. et al. (2018). "Detection and Identification of Reactive Drug Metabolites Leading to Idiosyncratic Toxicity: Lapatinib as a Case Example." Journal of Drug Metabolism & Toxicology. Link

  • Escudero-Ortiz, V. et al. (2015). "Development and validation of an HPLC-MS/MS method for the simultaneous quantification of lapatinib and capecitabine in human plasma." Clinical Chemistry and Laboratory Medicine. Link

  • FDA Clinical Pharmacology Review. (2007). "Lapatinib (Tykerb) NDA 22-059." Link

Sources

Troubleshooting & Optimization

Overcoming matrix effects in Lapatinib M1 LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Matrix Effects in Lapatinib & M1 Metabolite Analysis Role: Senior Application Scientist Status: Active Support Guide

Introduction: The "Invisible" Barrier in Kinase Inhibitor Analysis

Welcome to the technical support hub. If you are analyzing Lapatinib (Tykerb) and its primary metabolite M1 (O-debenzylated lapatinib) , you are likely encountering a specific set of bioanalytical challenges.

While Lapatinib is a relatively hydrophobic dual tyrosine kinase inhibitor, its M1 metabolite presents a distinct challenge. Formed via CYP3A4/5-mediated O-dealkylation, M1 loses a benzyl group, exposing a phenolic hydroxyl. This makes M1 significantly more polar than the parent drug.

The Consequence: M1 elutes earlier in reverse-phase chromatography, often landing directly in the "suppression zone"—the region where unretained salts and early-eluting phospholipids (lysophosphatidylcholines) suppress electrospray ionization (ESI). This guide is designed to help you diagnose, isolate, and eliminate these matrix effects.

Module 1: Diagnosis – Is it Matrix Effect or Instrument Failure?

User Query: "My M1 internal standard recovery is highly variable between patient samples, but my solvent standards look fine. Is my source dirty?"

Scientist’s Response: Before cleaning the source, you must confirm if the issue is Matrix Effect (ME) . A dirty source affects standards and samples equally. Variable recovery in samples suggests phospholipids are co-eluting with your analyte.

The Protocol: Post-Column Infusion (PCI) This is the "gold standard" diagnostic. You will visualize exactly where the suppression occurs in your chromatogram.

Step-by-Step PCI Workflow
  • Setup: Connect a syringe pump containing a neat solution of Lapatinib M1 (100 ng/mL) to the LC effluent via a PEEK T-connector before the MS inlet.

  • Infusion: Infuse M1 continuously at 10 µL/min.

  • Injection: Inject a blank extracted plasma sample (processed exactly like your study samples) via the LC.

  • Observation: Monitor the baseline of the M1 transition.

    • Flat Baseline: No matrix effect.

    • Dip/Valley: Ion Suppression (Matrix Effect).[1]

    • Peak/Hill: Ion Enhancement.

Visualization: PCI Setup & Logic

PCI_Workflow cluster_LC LC System cluster_Infusion Continuous Infusion LC_Pump LC Gradient Flow (Mobile Phase) Injector Injector (Blank Plasma Extract) LC_Pump->Injector Column Analytical Column (Separation) Injector->Column T_Piece T-Junction (Mixing Point) Column->T_Piece Syringe Syringe Pump (M1 Analyte @ 10 µL/min) Syringe->T_Piece MS_Source MS/MS Source (ESI+) T_Piece->MS_Source Data Chromatogram (Observe Baseline Dips) MS_Source->Data

Caption: Figure 1. Post-Column Infusion (PCI) schematic for visualizing matrix suppression zones.

Module 2: Sample Preparation – The Root Cause

User Query: "I am using Protein Precipitation (PPT) with Acetonitrile. It’s cheap and fast, but my sensitivity for M1 is poor."

Scientist’s Response: Protein Precipitation (PPT) removes proteins but leaves >99% of phospholipids in the supernatant. Because M1 is more polar than Lapatinib, it risks co-eluting with Lysophosphatidylcholines (Lyso-PCs), which are abundant in plasma and cause severe ion suppression.

The Solution: Phospholipid Removal (PLD) or SLE You must upgrade your extraction to remove lipids.

Comparative Data: PPT vs. PLD
ParameterProtein Precipitation (PPT)Phospholipid Removal Plates (PLD)Supported Liquid Extraction (SLE)
Principle Solubility crashFiltration + Lewis Acid/Base retentionPartitioning on diatomaceous earth
Phospholipid Removal < 5% (Poor)> 99% (Excellent)> 95% (Very Good)
M1 Recovery High but variableHigh & ConsistentHigh & Consistent
Matrix Effect (ME%) Often < 50% (Suppression)Typically 90-110%Typically 90-110%
Cost LowModerateModerate

Recommended Protocol: PLD Plate (e.g., Ostro, HybridSPE, ISOLUTE)

  • Load: Add 100 µL Plasma to the PLD plate well.

  • Precipitate: Add 300 µL 1% Formic Acid in Acetonitrile.

  • Mix: Aspirate/dispense or vortex (if plate allows) to ensure precipitation.

  • Elute: Apply vacuum. The filtrate is clean of proteins AND phospholipids.

  • Inject: Direct injection is often possible, or evaporate and reconstitute to concentrate.

Decision Logic for Sample Prep

Sample_Prep_Logic Start Start: Plasma Sample PPT Protein Precipitation (PPT) Start->PPT Check Is M1 Sensitivity/Accuracy Acceptable? PPT->Check Success Validate Method Check->Success Yes Fail High Matrix Effect Detected Check->Fail No Switch Switch Methodology Fail->Switch PLD Phospholipid Removal Plate (Removes Lyso-PCs) Switch->PLD Fastest Workflow SLE Supported Liquid Extraction (Removes Salts & PLs) Switch->SLE Alternative

Caption: Figure 2. Decision tree for upgrading sample preparation from PPT to PLD/SLE.

Module 3: Chromatographic Resolution

User Query: "My M1 peak tails and sometimes merges with a background interference. What column/mobile phase should I use?"

Scientist’s Response: Lapatinib and M1 are basic compounds (quinazoline core). In standard acidic mobile phases (0.1% Formic Acid), they are fully protonated, which can lead to secondary interactions with silanols on the column stationary phase, causing peak tailing.

The Optimization Strategy:

  • pH Adjustment: Increasing pH to ~4.5 (using Ammonium Formate) or even higher (if using hybrid columns) often improves peak shape for basics by suppressing silanol ionization.

  • Gradient Delay: Do not start the gradient immediately. Hold low organic (e.g., 10% B) for 0.5–1.0 min to wash salts to waste before M1 elutes.

Recommended LC Conditions:

  • Column: C18 with charged surface hybrid (CSH) or polar-embedded group (to prevent dewetting and improve shape).

  • Mobile Phase A: 10 mM Ammonium Formate (pH 4.5).[2]

  • Mobile Phase B: Acetonitrile (Methanol can cause higher backpressure and different selectivity).

  • Flow: 0.4 – 0.6 mL/min (UPLC).

Module 4: Internal Standard Strategy

User Query: "Can I use Erlotinib or Zileuton as an Internal Standard? They are structurally similar."

Scientist’s Response: For M1 analysis in patient samples, Analog Internal Standards are risky. Patient samples have high inter-individual variability in phospholipid content (diet, disease state). An analog IS (like Erlotinib) will not elute at the exact same time as M1. Therefore, if M1 is in a suppression zone but Erlotinib is not (or vice versa), your quantification will be wrong.

The Requirement: Stable Isotope Labeled (SIL) IS You must use Lapatinib-d3 or Lapatinib-d4 (or specifically labeled M1 if available/affordable).

  • Why: A SIL-IS has the exact same chemical properties and retention time as the analyte. Any matrix effect suppressing M1 will suppress the SIL-IS to the exact same extent. The ratio remains constant.

Quantification Accuracy Check:

IS TypeRetention Time MatchMatrix Effect CorrectionRecommended?
Analog (e.g., Erlotinib) ApproximatePoor (Different elution zone)NO
SIL-IS (Lapatinib-d3) ExactPerfect (Co-elutes)YES

References

  • Post-Column Infusion Methodology: Bonfiglio, R., et al.[3] "The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds." Rapid Communications in Mass Spectrometry, 1999.

  • Lapatinib Metabolism & M1 Structure: Castellino, S., et al. "Metabolism, excretion, and pharmacokinetics of lapatinib in humans." Drug Metabolism and Disposition, 2012.

  • Phospholipid Removal Efficacy: Chambers, E., et al.[4] "Systematic development of an HPLC-MS/MS method for the determination of phospholipid removal efficiency." Journal of Chromatography B, 2007.

  • Importance of SIL-IS in Lapatinib Analysis: Roche, S., et al. "A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma." Journal of Chromatography B, 2017. (Note: Contextual link to similar matrix effect studies in kinase inhibitors).

  • FDA Bioanalytical Method Validation Guidance: U.S. Food and Drug Administration. "Bioanalytical Method Validation Guidance for Industry." 2018.

Sources

Optimizing ionization efficiency for Lapatinib M1 in mass spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the bioanalysis of Lapatinib and its metabolites. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the reasoning and scientific principles behind them. This guide is structured as a series of frequently asked questions that address common challenges encountered when developing robust mass spectrometry methods for Lapatinib M1.

Frequently Asked Questions (FAQs)
Q1: What is Lapatinib M1, and what makes its ionization in a mass spectrometer challenging?

Lapatinib is a dual tyrosine kinase inhibitor used in cancer therapy.[1][2] In the body, it is extensively metabolized, primarily by CYP3A4 and CYP3A5 enzymes, into various oxidation products.[1][3] The "M1" metabolite, along with others, is often the result of metabolic processes like N- and α-carbon oxidation.[4] For the purpose of this guide, we will consider M1 to be a representative oxidative metabolite, which often involves the addition of an oxygen atom (a +16 Da mass shift).

The primary challenges in ionizing Lapatinib M1 effectively stem from:

  • Physicochemical Properties: As a metabolite, M1 is typically more polar than the parent drug, Lapatinib. This increased polarity can influence its behavior in both the chromatography column and the ion source.

  • Low Concentration: Metabolites are often present at much lower concentrations than the parent drug in biological samples, demanding high sensitivity from the analytical method.[5]

  • Matrix Effects: Biological samples (plasma, urine, etc.) are incredibly complex. Co-eluting endogenous compounds like salts, lipids, and proteins can interfere with the ionization of M1, a phenomenon known as ion suppression, which reduces signal intensity and reproducibility.[6][7]

  • In-source Instability: The structural modifications in metabolites can sometimes create labile points in the molecule, making them susceptible to breaking apart within the ion source (in-source fragmentation) if conditions are not optimized, leading to a diminished precursor ion signal.

A summary of the key properties of the parent drug, Lapatinib, is provided below. The properties of M1 will be similar but with increased polarity.

PropertyValue / DescriptionSource
Chemical Formula C29H26ClFN4O4S[1]
Molecular Weight 581.06 g/mol [8]
Classification 4-anilinoquinazoline derivative, dual tyrosine kinase inhibitor[1][9]
Solubility Slightly soluble in water, freely soluble in DMSO[9]
Ionization Contains basic amine groups amenable to positive electrospray ionization (ESI)[8]
Q2: Should I use Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) for Lapatinib M1?

For Lapatinib and its polar metabolites like M1, Electrospray Ionization (ESI) is the recommended starting point and the most commonly used technique. [8][10]

Here’s the scientific rationale:

  • ESI is ideal for polar and ionizable molecules. [11][12] The metabolic process of oxidation typically increases the polarity of a molecule, making it an even better candidate for ESI than the parent drug. ESI works by creating a fine mist of charged droplets from the liquid mobile phase; as the solvent evaporates, the charge on the analyte increases until it is released as a gas-phase ion.[13]

  • APCI is better suited for less polar, more volatile, and thermally stable small molecules. [14][15] APCI involves vaporizing the sample in a heated tube before ionization by a corona discharge.[14] This heating step can cause degradation of thermally sensitive molecules, which can be a risk for certain metabolites.[14]

The following workflow outlines the decision-making process for selecting and optimizing the ionization source.

start Start: Analyze Lapatinib M1 esi_check Is M1 polar and/or ionizable? start->esi_check esi Use Electrospray Ionization (ESI) in Positive Ion Mode esi_check->esi Yes (highly likely) apci Consider APCI esi_check->apci No (unlikely) optimize_esi Optimize ESI Parameters: - Mobile Phase (pH, Organic %) - Source (Voltage, Gas, Temp) esi->optimize_esi apci_check Is ESI signal poor despite optimization? troubleshoot Troubleshoot Further: - Check for Ion Suppression - Improve Sample Prep apci_check->troubleshoot Yes end_esi Proceed with ESI Method apci_check->end_esi No end_apci Develop APCI Method apci->end_apci optimize_esi->apci_check troubleshoot->end_esi

Caption: Workflow for ion source selection.

Q3: My signal for Lapatinib M1 is very low or non-existent. What are the first ESI parameters I should optimize?

When facing low signal intensity, a systematic optimization of the ion source parameters is the first crucial step.[16][17] These parameters control the efficiency of droplet formation, desolvation, and ion sampling. Always perform this optimization by infusing a standard solution of your analyte to get a stable signal.[11]

Here is a table of key ESI parameters and their functions, with recommended starting points for Lapatinib M1 analysis.

ParameterFunctionTypical Starting RangeOptimization Strategy & Rationale
Spray Voltage (IS) Applies high voltage to the capillary to create charged droplets.+3.0 to +5.5 kVAdjust in +/- 0.5 kV increments. Too low a voltage results in poor nebulization; too high can cause unstable spray (corona discharge), which actually reduces signal.[18]
Drying Gas Temp (TEM) Heats nitrogen gas to evaporate solvent from the droplets.300 - 550 °CA higher temperature aids desolvation, shrinking droplets faster to release ions.[13] However, excessively high temperatures can cause thermal degradation of the analyte.[17]
Drying Gas Flow (GS2) Controls the flow rate of the heated nitrogen gas.8 - 15 L/minWorks with temperature to evaporate solvent. Higher flow rates can improve desolvation but may also physically blow ions away from the MS inlet if set too high.
Nebulizer Gas (GS1) High-pressure gas that aids in forming a fine spray (nebulization).30 - 60 psiCritical for stable spray formation. Optimize for the most stable and highest signal; settings are often dependent on the mobile phase flow rate.
Capillary Position The physical position of the ESI needle relative to the MS inlet.Vendor SpecificThis is a critical but often overlooked parameter. More polar analytes may ionize better with the sprayer further away, allowing more time for desolvation.[18]

Pro-Tip: When optimizing, don't just maximize the signal. Aim for a setting on a "plateau," where small fluctuations in the parameter do not cause a large drop in signal intensity. This ensures a more robust and reproducible method.[11]

Q4: How can I use the mobile phase to improve the ionization efficiency of Lapatinib M1?

Mobile phase composition is critical for ESI, as it directly influences the chemical environment in which ions are formed.

  • Use a Volatile Acidifier: For positive ion mode ESI, the goal is to promote the formation of protonated molecules, [M+H]⁺. Adding a small amount of a volatile acid to the mobile phase provides a source of protons.

    • Recommendation: Use 0.1% formic acid in both the aqueous (A) and organic (B) mobile phases.[13][19] It is an excellent proton donor and is volatile, meaning it readily evaporates in the ESI source and is less likely to cause contamination.

    • Avoid: Non-volatile buffers like phosphate, as they will precipitate in the source, causing severe signal suppression and requiring frequent cleaning.[6] Strong ion-pairing agents like trifluoroacetic acid (TFA) can also suppress the ESI signal in positive ion mode by forming strong ion pairs that don't dissociate easily in the gas phase.[18]

  • Choose the Right Organic Solvent:

    • Acetonitrile and Methanol are the most common organic solvents for reversed-phase LC-MS.

    • Rationale: Solvents with lower surface tension (like acetonitrile and methanol) generally lead to more efficient droplet formation and desolvation in the ESI source.[18] While both work well, sometimes switching from one to the other can alter chromatographic selectivity enough to move M1 away from an interfering matrix component, indirectly improving its signal.[20]

Q5: I suspect ion suppression is impacting my M1 signal. How can I diagnose and solve this?

Ion suppression is a major cause of poor sensitivity and accuracy in bioanalytical LC-MS.[7] It occurs when co-eluting compounds from the sample matrix compete with the analyte for ionization, reducing the number of analyte ions that reach the detector.[6][21]

This is the gold-standard method to identify regions of ion suppression in your chromatogram.

Protocol: Post-Column Infusion

  • Setup: Use a syringe pump to continuously deliver a standard solution of Lapatinib M1 at a low flow rate (e.g., 10 µL/min) into the LC flow path after the analytical column, using a T-junction.

  • Acquisition: Set up the mass spectrometer to monitor the m/z of M1.

  • Injection: Inject a blank, extracted matrix sample (e.g., a plasma sample from an untreated subject that has been through your sample preparation procedure).

  • Analysis: Monitor the signal of the infused M1. A stable, flat baseline indicates no ion suppression. Any dips or drops in the baseline correspond to retention times where components from the matrix are eluting and suppressing the M1 signal.[20]

If the dip in the infusion chromatogram coincides with the retention time of your analyte, you have confirmed ion suppression. Here’s how to address it:

  • Improve Chromatographic Separation: The most effective solution is to adjust your LC method to move Lapatinib M1 away from the suppression zone.[20]

    • Change the gradient slope (make it shallower to increase separation).

    • Switch the organic solvent (e.g., from acetonitrile to methanol).

    • Try a different column chemistry (e.g., a PFP column instead of a C18).[10]

  • Enhance Sample Preparation: A cleaner sample will have fewer interfering components.

    • If you are using protein precipitation (PPT), consider switching to liquid-liquid extraction (LLE) or, ideally, solid-phase extraction (SPE). SPE can provide a much cleaner extract and significantly reduce matrix effects.[7]

  • Reduce Sample Volume: Injecting a smaller volume can reduce the total amount of matrix components entering the system, though this may also reduce the analyte signal.[21]

The following diagram illustrates a troubleshooting workflow for ion suppression.

start Low or Variable Signal for Lapatinib M1 infusion_exp Perform Post-Column Infusion Experiment start->infusion_exp suppression_check Is there a signal dip at M1's retention time? infusion_exp->suppression_check no_suppression Ion suppression is not the primary issue. Re-evaluate source parameters or sample stability. suppression_check->no_suppression No improve_chrom Modify LC Method: - Adjust gradient - Change solvent - Try new column suppression_check->improve_chrom Yes re_evaluate Re-run infusion experiment to confirm fix improve_chrom->re_evaluate improve_sample_prep Improve Sample Cleanup: - Switch from PPT to LLE/SPE - Optimize SPE protocol re_evaluate->improve_sample_prep Dip persists success Problem Solved: Proceed with validation re_evaluate->success Dip is gone improve_sample_prep->re_evaluate

Caption: Troubleshooting workflow for ion suppression.

Q6: What are the expected precursor and product ions for Lapatinib M1 for an MRM assay?

For a quantitative tandem mass spectrometry (MS/MS) assay using Multiple Reaction Monitoring (MRM), you need to define a precursor ion and at least one specific product ion.

  • Precursor Ion: The precursor ion for Lapatinib is the protonated molecule, [M+H]⁺, at m/z 581.1 .[8][10] Since M1 is an oxidative metabolite, it will have a mass shift of +16 Da (for the addition of one oxygen atom). Therefore, the expected precursor ion for M1 would be m/z 597.1 .

  • Product Ions: Product ions are generated by fragmenting the precursor ion in the collision cell. The fragmentation pattern of M1 is expected to be similar to that of Lapatinib, unless the metabolic modification occurred at a point that blocks a major fragmentation pathway.

    • A known, prominent product ion for Lapatinib is m/z 365 , resulting from the cleavage of the bond between the quinazoline core and the furan ring structure.[22] Another reported fragment is m/z 364 .[10]

    • For M1 (m/z 597.1), you should look for this same fragmentation, which would yield a product ion at m/z 365 (if the modification is on the other side of the molecule) or a shifted fragment if the modification is on the furan-containing side. A full scan product ion spectrum is necessary to confirm the most abundant and specific product ions for your particular M1 metabolite. It is highly probable that a fragment corresponding to the unmodified core structure will be present and intense.

Recommended MRM Transitions:

  • Lapatinib: 581.1 -> 365.1 (or 364.1)

  • Lapatinib M1: 597.1 -> 365.1 (start by looking for the common core fragment)

Always confirm the optimal collision energy for each transition to achieve the most intense product ion signal.[23]

References
  • Castellino, S., O'Mara, M., Koch, K., Borts, D. J., Bowers, G. D., & MacLauchlin, C. (2011). Human Metabolism of Lapatinib, a Dual Kinase Inhibitor: Implications for Hepatotoxicity. Drug Metabolism and Disposition, 39(7), 1147-1158. Available at: [Link]

  • Zhang, T., et al. (2022). Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy. Journal of Pharmaceutical Analysis, 12(5), 849-857. Available at: [Link]

  • Castellino, S., et al. (2011). Human Metabolism of Lapatinib, a Dual Kinase Inhibitor: Implications for Hepatotoxicity. Drug Metabolism and Disposition. Available at: [Link]

  • G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. Available at: [Link]

  • Reddy, B. P. (2024). Overview of Lapatinib: Chemistry, Pharmacology, and Clinical Applications. Deccan Journal of Pharmaceutical and Biological Research, 3(1), 1-16. Available at: [Link]

  • Becker, G. (2023). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical and Bioanalytical Techniques. Available at: [Link]

  • Sapcariu, S. C., et al. (2014). Small Molecule Metabolite Extraction Strategy for Improving LC/MS Detection of Cancer Cell Metabolome. Journal of Proteome Research, 13(9), 4120-4129. Available at: [Link]

  • Dolan, J. W. (2002). Ion Suppression in LC–MS–MS Analysis. LCGC Europe, 15(2), 96-100. Available at: [Link]

  • Furey, A., et al. (2013). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International, 26(10). Available at: [Link]

  • Szerkus, O., et al. (2016). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Spectroscopy, 31(3), 8-16. Available at: [Link]

  • Abbaci, N., et al. (2018). Detection and Identification of Reactive Drug Metabolites Leading to Idiosyncratic Toxicity: Lapatinib as a Case Example. Journal of Drug Metabolism & Toxicology, 9(3). Available at: [Link]

  • Wikipedia. (n.d.). Ion suppression (mass spectrometry). Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Lapatinib. PubChem Compound Database. Available at: [Link]

  • LCGC International. (2013). Tips for Optimizing Key Parameters in LC–MS. Available at: [Link]

  • ZefSci. (2024). LCMS Troubleshooting: 14 Best Practices for Laboratories. Available at: [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2019). Lapatinib. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Available at: [Link]

  • S-Matrix Corporation. (2015). Optimization of Ionization Efficiency. Wiley Analytical Science. Available at: [Link]

  • Agilent Technologies. (2020). Optimizing Conditions for GC/MS Analyses. Available at: [Link]

  • MtoZ Biolabs. (n.d.). What Are the Reasons for Mass Spectrometry Failing to Detect Compounds. Available at: [Link]

  • Element Lab Solutions. (n.d.). Optimising-LC-MS-sensitivity. Available at: [Link]

  • AxisPharm. (n.d.). Electrospray and APCI Mass Analysis. Available at: [Link]

  • Jończyk, J., et al. (2012). Sensitive single quadrupole LC/MS method for determination of lapatinib in human plasma. Acta Poloniae Pharmaceutica, 69(5), 843-850. Available at: [Link]

  • Wikipedia. (n.d.). Lapatinib. Available at: [Link]

  • ResearchGate. (n.d.). MRM mass transitions of (A) talazoparib (TZB) and (B) lapatinib (IS) showing fragmentation pattern. Available at: [Link]

  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Available at: [Link]

  • Agilent Technologies. (2022). ESI vs APCI. Which ionization should I choose for my application? YouTube. Available at: [Link]

  • Microsaic Systems. (2020). Straight to the Source: ESI vs APCI…. Available at: [Link]

  • Lajeunesse, A., et al. (2011). Comparison of APPI, APCI and ESI for the LC-MS/MS analysis of bezafibrate, cyclophosphamide, enalapril, methotrexate and orlistat in municipal wastewater. Journal of Mass Spectrometry, 46(4), 383-390. Available at: [Link]

  • Kruve, A., et al. (2017). Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte. Analytical Chemistry, 89(15), 7903-7909. Available at: [Link]

  • Biotage. (2023). When should I choose APCI or ESI for my flash column chromatography? Available at: [Link]

  • Gajjar, D. A., et al. (2007). Determination of lapatinib (GW572016) in human plasma by liquid chromatography electrospray tandem mass spectrometry (LC-ESI-MS/MS). Journal of Chromatography B, 852(1-2), 175-182. Available at: [Link]

  • Kaczmarek, M., et al. (2023). Optimization Strategies for Mass Spectrometry-Based Untargeted Metabolomics Analysis of Small Polar Molecules in Human Plasma. Metabolites, 13(8), 922. Available at: [Link]

  • ResearchGate. (n.d.). Structure of lapatinib ditosylate monohydrate. Available at: [Link]

  • ResearchGate. (n.d.). Chemical structures of lapatinib and its two major metabolites. Available at: [Link]

  • ResearchGate. (n.d.). a Chemical structure of Lapatinib (LAP), N-Lapatinib (N-LAP) and... Available at: [Link]

  • Google Patents. (n.d.). Method for determining content of impurities in lapatinib by using lc-ms/ms.
  • ResearchGate. (n.d.). Mass fragmentation pattern of adagrasib (A) and Lapatinib-d4 (B). Available at: [Link]

  • Atkinson, D. (2011). S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry]. YouTube. Available at: [Link]

  • ResearchGate. (n.d.). MS/MS spectrum and fragmentation pathway of M1. Available at: [Link]

  • Li, Y., et al. (2021). A Study of the Identification, Fragmentation Mode, and Metabolic Pathways of Imatinib in Rats Using UHPLC-Q-TOF-MS/MS. Journal of Analytical Methods in Chemistry. Available at: [Link]

Sources

Validation & Comparative

Comparative Metabolism of Lapatinib in Human vs. Animal Liver Microsomes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Lapatinib (Tykerb/Tyverb) is a dual tyrosine kinase inhibitor (TKI) targeting EGFR (ErbB1) and HER2 (ErbB2). While its clinical efficacy in metastatic breast cancer is well-established, its development was marked by significant inter-species variability in pharmacokinetics and a distinct hepatotoxicity profile linked to metabolic activation.[1]

This guide provides a technical comparison of Lapatinib metabolism in human versus preclinical species (Rat, Dog, Monkey). It focuses on the cytochrome P450 (CYP)-mediated bioactivation , intrinsic clearance (


) differences, and the experimental protocols required to validate these pathways in vitro.
Key Takeaways
  • Primary Enzyme: CYP3A4 is the dominant catalyst in humans (

    
    ), with CYP3A5 playing a minor role.
    
  • Species Correlation: The Dog is the most metabolically relevant toxicological species to humans, sharing similar CYP3A substrate specificity, whereas Rats exhibit significantly higher intrinsic clearance.[2]

  • Bioactivation: O-dealkylation (to metabolite M1) is the rate-limiting step for the formation of a reactive quinoneimine intermediate, a known driver of idiosyncratic hepatotoxicity.

Metabolic Pathway & Bioactivation Mechanisms

Understanding the structural biotransformation of Lapatinib is prerequisite to interpreting microsomal stability data. The drug undergoes extensive metabolism, primarily yielding inactive metabolites, but specific pathways lead to reactive intermediates.[1]

The CYP3A4/5 Cascade

Lapatinib is metabolized via three primary oxidation routes:

  • O-dealkylation (Major): Removal of the fluorobenzyl group to form M1 (debenzylated lapatinib).

  • N-dealkylation: Cleavage at the amine linker to form M2 .

  • N-hydroxylation: Formation of M3 , which can dehydrate to a nitroso intermediate responsible for Mechanism-Based Inactivation (MBI) of CYP3A4.

Reactive Metabolite Formation

The O-dealkylated metabolite (M1) contains a p-hydroxyaniline moiety. This structure is susceptible to further oxidation by CYP3A4/5 to form a reactive quinoneimine (QI) . In a biological system, this electrophile is typically detoxified by Glutathione (GSH) conjugation. In vitro, without GSH supplementation, this intermediate can covalently bind to microsomal proteins, leading to time-dependent inhibition (TDI).

LapatinibMetabolism Lapatinib Lapatinib (Parent) M1 M1 (O-dealkylated) Lapatinib->M1 CYP3A4/5 (Major Route) M2 M2 (N-dealkylated) Lapatinib->M2 CYP3A4 M3 M3 (N-hydroxyl) Lapatinib->M3 CYP3A4 QI Quinoneimine (Reactive Electrophile) M1->QI Oxidation (-2H) MBI CYP3A4 Inactivation (Nitroso Intermediate) M3->MBI Dehydration GSH_Adduct GSH Adduct (Detoxified) QI->GSH_Adduct + Glutathione (GST/Spontaneous)

Figure 1: Metabolic bioactivation pathways of Lapatinib. The conversion of M1 to Quinoneimine is the critical toxicological pathway.

Comparative Kinetics: Human vs. Animal

When selecting a species for safety assessment or scaling pharmacokinetics (PK) to humans, the rate of metabolism (


) and the metabolite profile must align.
Intrinsic Clearance ( ) Profile

Experimental data indicates that Lapatinib is a low-to-intermediate extraction drug . The hierarchy of microsomal stability (intrinsic clearance) is generally:



ParameterHuman Liver Microsomes (HLM)Dog Liver Microsomes (DLM)Rat Liver Microsomes (RLM)
Primary CYP Isoform CYP3A4 / CYP3A5CYP3A12 / CYP3A26CYP3A1 / CYP3A2

(Relative)
1.0x (Baseline) ~1.2x (Comparable) >3.0x (High Turnover)
In Vivo

~24 Hours~7.8 Hours< 4 Hours
Metabolite Profile M1 (Major), M2, M3M1 (Major), M2M1 (Major), M2
Protein Binding >99%>99%>99%
Detailed Species Analysis
Human (The Gold Standard)
  • Enzyme Specificity: CYP3A4 is ~5-fold more efficient (

    
    ) at O-dealkylation than CYP3A5.
    
  • Clinical Relevance: High inter-individual variability exists due to CYP3A polymorphisms. The formation of the quinoneimine is directly correlated with CYP3A4 activity.

Dog (Beagle)
  • Relevance: The dog is the preferred non-rodent species. Its CYP3A isoforms (CYP3A12/26) exhibit substrate recognition highly similar to human CYP3A4.

  • Kinetics: While elimination is faster than in humans (

    
     7.8h vs 24h), the ratio of metabolites formed is the most consistent with human profiles.
    
Rat (Sprague-Dawley)
  • Relevance: Useful for general toxicology but tends to over-predict clearance.

  • Kinetics: Rat CYP3A enzymes have a higher specific activity for Lapatinib, leading to rapid depletion in microsomal incubations. This can mask the formation of minor metabolites if incubation times are not strictly optimized.

Experimental Protocol: Microsomal Stability & Reactive Metabolite Trapping

To generate reproducible


 data and detect reactive metabolites, you must use a rigorous protocol. The following workflow integrates standard stability testing with a GSH-trapping  step to identify the quinoneimine intermediate.
Reagents & Preparation[3][4][5][6]
  • Microsomes: Pooled Liver Microsomes (Human, Rat, Dog) at 20 mg/mL protein.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).

  • Trapping Agent: L-Glutathione (GSH), reduced form (5 mM final concentration).

  • Stop Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Lapatinib-d4 or Propranolol).

Step-by-Step Workflow
  • Pre-Incubation (Thermostating):

    • Thaw microsomes on ice.

    • Prepare a master mix: Buffer + Microsomes (0.5 mg/mL final) + GSH (5 mM).

    • Aliquot 180 µL into 96-well plates or microcentrifuge tubes.

    • Add 2 µL of Lapatinib stock (100 µM in DMSO) for a final substrate concentration of 1 µM.

    • Incubate at 37°C for 5 minutes.

  • Initiation:

    • Add 20 µL of pre-warmed NADPH regenerating system to initiate the reaction.

    • Control: Add Buffer instead of NADPH for the "No-Cofactor" control (assesses chemical stability).

  • Sampling (Time Course):

    • Sample at

      
       minutes.
      
    • Critical: For Rat microsomes, include earlier time points (2, 5, 10 min) due to faster clearance.

  • Quenching:

    • Transfer 50 µL of reaction mixture into 150 µL of Stop Solution (Ice-cold ACN).

    • Vortex vigorously for 1 minute.

  • Processing:

    • Centrifuge at 3,500 x g for 15 minutes at 4°C to pellet precipitated proteins.

    • Transfer supernatant to LC-MS/MS vials.

MicrosomalProtocol Start Thaw Microsomes (Ice) Mix Master Mix Prep (Microsomes + Buffer + GSH + Substrate) Start->Mix PreInc Pre-Incubation (37°C, 5 min) Mix->PreInc Initiate Initiation (+ NADPH) PreInc->Initiate Incubate Incubation (0 - 60 min) Initiate->Incubate Quench Quench (+ Ice-Cold ACN) Incubate->Quench Analyze LC-MS/MS Analysis (Parent + M1 + GSH-Adduct) Quench->Analyze

Figure 2: Workflow for Lapatinib microsomal stability and GSH trapping assay.

Technical Interpretation of Results

Intrinsic Clearance Calculation

Plot the natural log (ln) of the remaining Lapatinib peak area vs. time. The slope of the linear regression (


) is used to calculate 

:




  • Interpretation: A

    
     in Rat microsomes suggests high extraction, predicting low oral bioavailability in that species. In Humans, Lapatinib typically shows 
    
    
    
    , consistent with its higher bioavailability and longer half-life.
Reactive Metabolite Screening

In the LC-MS/MS data, monitor for the GSH adduct .

  • Parent Mass:

    
    
    
  • M1 (O-dealkylated):

    
    
    
  • Quinoneimine-GSH Adduct: Look for a mass shift of

    
     (GSH) relative to the quinoneimine (M1 - 2H).
    
    • Target

      
       (M1 + GSH - 2H).
      

Safety Implication: If the GSH adduct is observed in Human and Dog microsomes but significantly less in Rat, the Rat model may under-predict the hepatotoxic potential for humans. However, for Lapatinib, the formation is generally conserved, validating the dog as a toxicological model.

References

  • Castellino, S., et al. (2012). Human metabolism of lapatinib, a dual kinase inhibitor: implications for hepatotoxicity. Drug Metabolism and Disposition, 40(1), 139-150.

  • Teng, W. C., et al. (2010). Mechanism-based inactivation of cytochrome P450 3A4 by lapatinib. Molecular Pharmacology, 78(4), 693-703.

  • Hudachek, S. F., & Gustafson, D. L. (2013). Physiologically based pharmacokinetic model of lapatinib developed in mice and scaled to humans.[3][4] Journal of Pharmacokinetics and Pharmacodynamics, 40(2), 157-176.[3]

  • Takakusa, H., et al. (2011). Metabolic intermediate complex formation of human cytochrome P450 3A4 by lapatinib. Drug Metabolism and Disposition, 39(6), 1022-1030.

  • FDA Center for Drug Evaluation and Research. (2007). Pharmacology/Toxicology Review and Evaluation: NDA 22-059 (Tykerb).[5]

Sources

Safety Operating Guide

Operational Guide: Safe Handling and Disposal of Lapatinib Metabolite M1 (O-debenzylated Lapatinib)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To establish a zero-tolerance contamination protocol for the handling and disposal of Lapatinib and its pharmacologically active metabolite, M1 (O-debenzylated lapatinib).

Critical Advisory: While Lapatinib (Tykerb/Tyverb) is a known tyrosine kinase inhibitor (TKI), its primary metabolite M1 presents a distinct hazard profile. M1 is formed via CYP3A4/5-mediated O-dealkylation and can further oxidize into a reactive quinone imine intermediate .[1][2] This intermediate is implicated in idiosyncratic hepatotoxicity and mechanism-based inactivation of CYP enzymes.[2] Therefore, M1 must be handled with higher containment precautions than standard non-cytotoxic laboratory reagents.

Part 1: Chemical Identity & Hazard Profiling[3]

Before disposal, operators must understand the specific stability and reactivity of the waste product to prevent environmental leaching or accidental exposure.

ParameterSpecification
Parent Compound Lapatinib Ditosylate (GW572016)
Target Metabolite (M1) O-debenzylated Lapatinib (GW690006)
Metabolic Pathway CYP3A4/5 mediated O-dealkylation
Toxicological Risk High. M1 can form electrophilic quinone imines that covalently bind to hepatic proteins (Haptenization).[1]
Environmental Fate Persistent in aquatic environments; highly toxic to aquatic life.
RCRA Classification (USA) Not explicitly listed (P/U list), but must be managed as Hazardous Waste due to toxicity characteristics.
Visualizing the Hazard: Metabolic Activation Pathway

The following diagram illustrates why M1 is not "inert" waste. It is a precursor to reactive species that cause cellular damage.

Lapatinib_Metabolism Lapatinib Lapatinib (Parent Drug) CYP3A4 CYP3A4/5 (Enzymatic Action) Lapatinib->CYP3A4 M1 Metabolite M1 (O-debenzylated Lapatinib) CYP3A4->M1 O-dealkylation Quinone Reactive Quinone Imine Intermediate M1->Quinone Further Oxidation (-2H) Hepatotoxicity Hepatotoxicity (Protein Adducts) Quinone->Hepatotoxicity Covalent Binding (Cys residues)

Caption: Figure 1.[1][2] Metabolic activation of Lapatinib to Metabolite M1 and subsequent conversion to toxic quinone imine species.

Part 2: Containment & Pre-Disposal Handling[5]

Principle: Treat M1 as a potent cytotoxic agent. Standard "Universal Precautions" are insufficient.

Personal Protective Equipment (PPE) Matrix
Protection ZoneRequirementRationale
Respiratory N95 (minimum) or PAPRM1 is often handled as a lyophilized powder; inhalation of particulates is the primary exposure route.
Dermal (Hands) Double Nitrile Gloves (0.11mm min)Prevents permeation. Change outer gloves every 30 minutes or immediately upon splash.
Dermal (Body) Tyvek® Lab Coat (Closed front)Disposable, low-linting, non-absorbent material required.
Ocular Chemical Safety Goggles Side shields are insufficient for liquid/solution handling.
Engineering Controls
  • Primary Barrier: All weighing and solvation of M1 standards must occur inside a Class II, Type B2 Biological Safety Cabinet (BSC) or a dedicated chemical fume hood with HEPA filtration.

  • Static Control: Use an ionizing fan during weighing to prevent electrostatic dispersion of the powder.

Part 3: Waste Segregation & Disposal Workflow

Core Directive: Never dispose of Lapatinib M1 in sink drains or regular trash. It requires high-temperature destruction.

Classification of Waste Streams
  • Trace Waste (<3% by weight): Items potentially contaminated (gloves, pipette tips, empty vials).

  • Bulk Waste (>3% by weight): Stock solutions, expired powder, spill cleanup materials.

Operational Protocol: The Disposal Decision Tree

Disposal_Workflow Start Waste Generation (Lapatinib M1) TypeCheck Is it Trace or Bulk? Start->TypeCheck Trace Trace Waste (Gloves, empty vials, wipes) TypeCheck->Trace <3% residue Bulk Bulk Waste (Stock solutions, powders, spill debris) TypeCheck->Bulk >3% or liquid YellowBin Yellow Chemotherapy Bin (Trace Incineration) Trace->YellowBin Seal in bag BlackBin Black RCRA Hazardous Bin (Bulk Incineration) Bulk->BlackBin Leak-proof container Destruction High-Temp Incineration (>1000°C) YellowBin->Destruction BlackBin->Destruction

Caption: Figure 2. Decision logic for segregating Lapatinib M1 waste streams based on concentration and physical state.

Step-by-Step Disposal Instructions
A. Liquid Waste (HPLC Eluents, Cell Culture Media)
  • Do not dilute. Collect all liquid waste containing M1 in a dedicated High-Density Polyethylene (HDPE) carboy.

  • Labeling: Label clearly as "HAZARDOUS WASTE - CYTOTOXIC - LAPATINIB METABOLITE."

  • Segregation: Do not mix with oxidative wastes (e.g., bleach) as this may induce the formation of the reactive quinone imine ex vivo.

  • Disposal: Hand over to EHS for incineration .

B. Solid Waste (Powders, Contaminated Sharps)
  • Primary Container: Place waste in a rigid, puncture-proof container (Yellow for trace, Black for bulk).

  • Sealing: Lid must be sealed with tamper-evident tape prior to removal from the BSC.

Part 4: Emergency Spill Response (Self-Validating Protocol)

In the event of a spill, follow the "C-I-C" (Contain - Inactivate - Clean) protocol.

  • CONTAIN (Immediate Action):

    • Alert nearby personnel.

    • Place an absorbent pad (plastic side up) over the spill to prevent aerosolization.

    • Don full PPE (double gloves, N95, gown).

  • INACTIVATE (Chemical Deactivation):

    • Note: Strong oxidizers (bleach) are generally discouraged for TKIs as they may generate toxic byproducts.

    • Protocol: Apply a surfactant-based detergent (e.g., 1% Alconox or Surface Safe®) to lift the lipophilic molecule from the surface.

    • Follow with a water rinse, then a 70% Isopropanol rinse to remove residue.

  • CLEAN (Verification):

    • Dispose of all cleanup materials as Bulk Hazardous Waste (Black Bin).

    • Validation: If the spill exceeded 100mg, perform a UV-surface swab test (detection at 254 nm) to verify decontamination.

References

  • National Institute for Occupational Safety and Health (NIOSH). (2016). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings, 2016.[3][4] Centers for Disease Control and Prevention. [Link]

  • Occupational Safety and Health Administration (OSHA). (2016). Controlling Occupational Exposure to Hazardous Drugs.[5][6] OSHA Safety and Health Topics.[5][6][7] [Link]

  • Teng, W. C., et al. (2010).[1] Mechanism-based inactivation of cytochrome P450 3A4 by lapatinib.[2] Molecular Pharmacology, 78(4), 693–703. [Link]

  • Castellino, S., et al. (2012).[1] Metabolism, excretion, and mass balance of the tyrosine kinase inhibitor lapatinib in humans.[8] Drug Metabolism and Disposition, 40(3), 539-549. [Link]

Sources

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